H-D-Cys(trt)-otbu hcl chemical structure and properties
This technical guide details the structural characteristics, physicochemical properties, and experimental utility of H-D-Cys(Trt)-OtBu·HCl , a critical building block in the synthesis of protease-resistant D-peptides and...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural characteristics, physicochemical properties, and experimental utility of H-D-Cys(Trt)-OtBu·HCl , a critical building block in the synthesis of protease-resistant D-peptides and mirror-image therapeutics.
Advanced Building Block for Protease-Resistant Peptide Engineering
Executive Summary
H-D-Cys(Trt)-OtBu[1]·HCl (D-Cysteine, S-trityl-, tert-butyl ester, hydrochloride) is a specialized amino acid intermediate used primarily in solution-phase peptide synthesis and convergent fragment condensation . Unlike its L-enantiomer, which is ubiquitous in native peptide synthesis, this D-isomer is essential for developing retro-inverso peptides and mirror-image phage display libraries. Its specific protecting group architecture—Trityl (Trt) for the thiol and tert-butyl (OtBu) for the carboxyl—provides a robust orthogonality profile against base-labile N-terminal protecting groups (like Fmoc), enabling precise C-terminal functionalization without racemization.
68–74 °C (Typical range for enantiomeric pure salts)
Optical Rotation
(, EtOH) (Mirror of L-isomer)
Solubility
Soluble in DCM, DMF, MeOH, DMSO; Sparingly soluble in H₂O
Hygroscopicity
Moderate; requires desiccation
Mechanistic Function & Protecting Group Logic
The Orthogonality Matrix
The utility of H-D-Cys(Trt)-OtBu lies in its specific response to chemical stimuli. It is designed for Fmoc-chemistry compatibility in solution phase, where the N-terminus is free for coupling, while the side chain and C-terminus remain protected until global deprotection.
Figure 1: Orthogonality profile of H-D-Cys(Trt)-OtBu. The free amine allows immediate coupling, while Trt and OtBu groups provide stability against basic conditions (e.g., piperidine).
Why D-Cysteine?
Incorporating D-Cys confers proteolytic resistance . Endogenous proteases (e.g., trypsin, chymotrypsin) recognize L-stereocenters. Replacing critical residues with D-enantiomers (or the entire sequence in retro-inverso designs) dramatically extends the plasma half-life of peptide therapeutics.
The Trityl (Trt) Advantage
The Trityl group is superior to Acetamidomethyl (Acm) or tert-butyl (StBu) for D-Cys because:
Steric Bulk: Prevents racemization of the sensitive Cys α-proton during coupling.
Versatile Removal: Can be removed by TFA (acidolysis) or Iodine (oxidation), allowing for direct on-resin or solution-phase disulfide cyclization.
Experimental Protocols
Storage and Handling
Storage: Store at -20°C in a desiccator. The HCl salt is hygroscopic; moisture absorption can lead to hydrolysis of the tert-butyl ester over time.
Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Standard Solution-Phase Coupling Protocol
This protocol describes coupling H-D-Cys(Trt)-OtBu·HCl to an N-protected amino acid (e.g., Fmoc-Phe-OH) in solution.
Reagents:
DCM (Dichloromethane) or DMF (Dimethylformamide)
DIPEA (N,N-Diisopropylethylamine)
Coupling Agent: EDC·HCl / HOBt or HATU
Step-by-Step Workflow:
Neutralization: Dissolve 1.0 eq of H-D-Cys(Trt)-OtBu·HCl in DCM. Add 1.0–1.1 eq of DIPEA to neutralize the HCl salt and liberate the free amine. Note: Do not use excess base for prolonged periods to avoid potential racemization.
Activation: In a separate vessel, dissolve the carboxylic acid component (1.0 eq) and coupling agent (1.1 eq) in DCM/DMF. Stir for 5 minutes.
Coupling: Add the neutralized D-Cys solution to the activated acid mixture.
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.
Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M KHSO₄ (mild acid to preserve Trt/OtBu), and Brine. Dry over Na₂SO₄.
Global Deprotection (TFA Cocktail)
To remove both Trt and OtBu groups simultaneously:
Prepare Reagent K analog : TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).
Dissolve the protected peptide in the cocktail (10 mL per gram of peptide).
Stir for 2–3 hours at room temperature.
Precipitate the peptide in cold diethyl ether.
Quality Control & Analytics
HPLC Analysis
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).
Mobile Phase: A: 0.1% TFA in H₂O; B: 0.1% TFA in MeCN.
Gradient: 5% to 95% B over 20 minutes.
Detection: 214 nm (amide bond) and 254 nm (Trityl group absorption).
Chiral Purity Verification
To ensure no L-isomer contamination (racemization):
Method: Chiral HPLC using a Chiralpak AD-H or OD-H column.
Standard: Compare retention time against authentic H-L-Cys(Trt)-OtBu standard. The D-isomer should elute at a distinct retention time.
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially when using TFA for deprotection.
References
PubChem. tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate hydrochloride (Compound Summary). National Library of Medicine. [Link]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[5][6][7] Chemical Reviews, 109(6), 2455-2504. [Link]
Cherkupally, P., et al. (2014). Process Development for the Synthesis of Cysteine-Containing Peptides. Organic Process Research & Development.[4] [Link]
Technical Monograph: H-D-Cys(Trt)-OtBu · HCl in Peptidomimetic Synthesis
The following technical monograph provides an in-depth analysis of H-D-Cys(Trt)-OtBu · HCl , addressing the specific stereochemical configuration (D-isomer) requested while clarifying the CAS registry data associated wit...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph provides an in-depth analysis of H-D-Cys(Trt)-OtBu · HCl , addressing the specific stereochemical configuration (D-isomer) requested while clarifying the CAS registry data associated with the enantiomers.
[1]
Executive Summary
H-D-Cys(Trt)-OtBu[1][2][3] · HCl is a specialized orthogonal building block used in the synthesis of protease-resistant peptides, retro-inverso peptidomimetics, and mirror-image phage display libraries. Structurally, it features a free N-terminal amine, a tert-butyl ester-protected C-terminus, and a trityl-protected thiol side chain.
This configuration defines its primary mechanistic role as the nucleophilic amine component in convergent synthesis strategies. Unlike standard Fmoc-D-Cys(Trt)-OH, which is used to elongate peptides from the N-terminus, this compound is designed to introduce a C-terminal D-cysteine residue or to serve as a scaffold for solution-phase segment condensation. Its protecting group profile (Trt/OtBu) is acid-labile, allowing for global deprotection or, under specific conditions, regioselective modification of the thiol.
Chemical Identity & CAS Resolution (Critical Data)
Scientific Integrity Note: The User Prompt associated the chemical name H-D-Cys(Trt)-OtBu · HCl with CAS 158009-03-1 .[2][4] However, authoritative chemical registries assign CAS 158009-03-1 to the L-isomer . The D-isomer typically bears the CAS 439089-10-8 .[3][5] Researchers must verify the stereochemistry of their starting material using Chiral HPLC or optical rotation data, as utilizing the wrong enantiomer will abolish biological activity in receptor-ligand studies.
The selection of Trityl (Trt) and tert-butyl (OtBu) groups creates a system that is orthogonal to base (Fmoc removal) but sensitive to acid .
S-Trityl (Trt): The bulky trityl group protects the nucleophilic thiol from alkylation and oxidation. While generally removed by strong acid (95% TFA), the S-Trt bond is sensitive to oxidation by Iodine (
), allowing for the direct formation of disulfide bridges while the C-terminal OtBu ester remains intact.
C-Terminal OtBu: Protects the carboxylic acid as an ester, preventing self-coupling or polymerization during amine acylation. It requires strong acid (TFA) for cleavage, making it stable during mild synthetic manipulations.
Why D-Cysteine?
The incorporation of D-Cys is driven by three primary applications:
Protease Resistance: Endogenous proteases recognize L-amino acids. Replacing L-Cys with D-Cys at cleavage sites (or globally in retro-inverso peptides) dramatically extends plasma half-life.
Structural Constrains: D-Cys induces specific
-turn conformations distinct from L-Cys, critical for locking peptides into bioactive geometries.
Mirror-Image Phage Display: Used to synthesize D-peptide ligands that bind to natural L-protein targets.
Experimental Protocols
Solubility & Handling
Dissolution: The HCl salt improves stability but may reduce solubility in non-polar solvents like pure DCM. Dissolve in DMF or a DCM/MeOH mixture.
Neutralization: As an HCl salt, the amine is protonated (
). It must be neutralized in situ with a tertiary base (e.g., DIPEA or NMM) to release the nucleophilic free amine () before coupling.
Coupling Protocol (Solution Phase)
Objective: Couple H-D-Cys(Trt)-OtBu (Amine Component) to an Fmoc-AA-OH (Carboxyl Component).
Activation: Dissolve 1.0 eq of Fmoc-AA-OH and 1.0 eq of HATU in dry DMF. Add 2.0 eq of DIPEA. Stir for 2 minutes to form the activated ester.
Addition: Add 1.0 eq of H-D-Cys(Trt)-OtBu · HCl to the reaction mixture.
Neutralization: Immediately add an additional 1.0–1.5 eq of DIPEA to neutralize the HCl salt and drive the reaction.
Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 1–2 hours.
Workup: Dilute with Ethyl Acetate, wash with 5%
, 5% Citric Acid, and Brine. Dry over .
Deprotection Workflows
The compound allows for two distinct deprotection pathways:
Pathway A: Global Deprotection (Yields Free Peptide)
Removes both Trt and OtBu simultaneously.
Reagent: TFA / TIS /
(95:2.5:2.5 v/v/v).
Procedure: Stir peptide in reagent for 2–3 hours at room temperature.
Note: The TIS (Triisopropylsilane) scavenger is critical to quench the trityl cation, preventing re-alkylation of the cysteine sulfur.
Selectively removes Trt and oxidizes to disulfide, keeping OtBu intact.
Reagent: Iodine (
) in MeOH/DCM (10 eq).
Procedure: Dissolve protected peptide in MeOH. Add
solution dropwise until a yellow color persists. Quench with ascorbic acid or aqueous thiosulfate.
Mechanism:
oxidizes the S-Trt bond directly to a disulfide (S-S) without hydrolyzing the OtBu ester.
Visualization: Synthesis & Deprotection Logic
The following diagram illustrates the workflow for utilizing H-D-Cys(Trt)-OtBu in a convergent synthesis strategy, highlighting the bifurcation between global deprotection and selective oxidation.
Figure 1: Synthetic workflow demonstrating the dual utility of H-D-Cys(Trt)-OtBu in global deprotection versus regioselective disulfide cyclization.
Quality Control & Analytics
To ensure the integrity of the D-isomer, strict QC protocols are required.
Chiral HPLC:
Column: Chiralpak AD-H or OD-H.
Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% DEA.
Confirm the presence of the tert-butyl singlet (~1.4 ppm, 9H) and the Trityl aromatic multiplets (7.2–7.4 ppm, 15H).
Verify the absence of Fmoc signals (unless coupled).
Mass Spectrometry (ESI):
Expected
(Free base mass).
Storage & Stability
Temperature: Store at
to .
Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator.
Stability: Stable for >2 years if kept dry. Moisture leads to hydrolysis of the OtBu ester or oxidation of the sulfur if Trt is compromised.
References
Sigma-Aldrich. H-Cys(Trt)-OtBu·HCl Product Data (CAS 158009-03-1).[2][4]
Iris Biotech. Reagents for Peptide Synthesis: H-D-Cys(Trt)-OtBu · HCl.
PubChem. Compound Summary: H-Cys(Trt)-OtBu.
Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
Gong, Y., et al. (2015). Regioselective Disulfide Bond Formation in Peptide Synthesis. Journal of Organic Chemistry.
H-D-Cys(Trt)-OtBu[1][2]·HCl is a specialized, orthogonally protected amino acid derivative used primarily in solution-phase peptide synthesis and the construction of retro-inverso peptidomimetics.
Unlike standard solid-phase building blocks (e.g., Fmoc-Cys(Trt)-OH), this molecule features a free N-terminus and a protected C-terminus , making it an "amino component" ready for immediate coupling to an activated carboxyl group. Its D-configuration is critical for introducing proteolytic resistance or specific stereochemical properties into therapeutic candidates.
Chemical Identity & Specifications
The following data represents the hydrochloride salt form. Researchers must verify whether their specific batch is a free base or salt, as this alters stoichiometry in coupling reactions.
Stability: Stable to base (Fmoc removal conditions) and hydrogenolysis.
Labillity: Acid-sensitive (TFA).
Implication: Since both Trt and OtBu are acid-labile, this molecule is designed for Global Deprotection . You cannot selectively remove the Trt group without risking the loss of the OtBu group using standard acidic protocols.
Synthetic Utility: The "Why" and "How"
This molecule is solved for specific synthetic bottlenecks:
Solution Phase C-Capping: It allows the attachment of a C-terminal Cysteine to a peptide chain in solution without anchoring to a resin.
Convergent Synthesis: It serves as the C-terminal block of a fragment that will be coupled to another fragment.
Retro-Inverso Strategies: The D-configuration renders the resulting peptide bond resistant to naturally occurring proteases, extending the half-life of peptide drugs.
Visualization: Structural Breakdown
The following diagram illustrates the functional components of the molecule.
Experimental Protocol: Solution Phase Coupling
Scenario: Coupling H-D-Cys(Trt)-OtBu·HCl to an Fmoc-protected amino acid (Fmoc-AA-OH).
Coupling Agents: EDC·HCl / HOBt (or HATU for difficult couplings)
Base: DIPEA (Diisopropylethylamine) - Crucial for neutralizing the HCl salt.
Solvent: DMF (Anhydrous) or DCM.
Step-by-Step Methodology
Neutralization (The Critical Step):
Dissolve H-D-Cys(Trt)-OtBu·HCl in DMF.[8] Add DIPEA (1.0 eq relative to the Cys derivative) to neutralize the hydrochloride salt and generate the free amine. Note: Failure to neutralize will result in zero yield as the ammonium species is non-nucleophilic.
Activation:
In a separate vessel, dissolve Fmoc-AA-OH and the coupling agent (e.g., HATU, 1.1 eq). Add DIPEA (2.0 eq) to activate the carboxylate. Stir for 2-3 minutes.
Coupling:
Add the activated Fmoc-AA solution to the neutralized Cys solution.
Reaction Time: 1 - 4 hours at Room Temperature.
Monitoring: Check via TLC or LC-MS. Look for the disappearance of the Cys peak (MW 419.6 + H⁺) and appearance of the product (MW = 419 + Fmoc-AA residue).
Workup:
Dilute with Ethyl Acetate. Wash sequentially with:
5% Citric Acid (removes excess DIPEA/Amine).
Saturated NaHCO₃ (removes unreacted acid).
Brine.
Dry over MgSO₄ and concentrate.
Global Deprotection (Final Step of Synthesis):
Once the peptide chain is complete, remove Trt and OtBu simultaneously using Reagent K or similar:
Note: The presence of scavengers (EDT/Thioanisole) is mandatory to prevent the Trityl cation from re-attaching to the sulfur or alkylating Trp residues.
Visualization: Coupling Workflow
Quality Control & Troubleshooting
Mass Spectrometry (ESI):
Expect
= 420.6 Da (Free base protonated).
If you see
= 243 Da, your Trityl group has fallen off (sample too acidic).
If you see
, this is common in ESI.
Racemization Risk:
While D-Cys is used, improper activation (excess heat or base) can cause epimerization to the L-form. Always perform coupling at room temperature or 0°C.
Use HOBt/Oxyma to suppress racemization during coupling.
References
PubChem Database. (n.d.). Compound Summary: S-Trityl-cysteine tert-butyl ester hydrochloride.[6][1][2] National Library of Medicine. Retrieved from [Link]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Review of orthogonality including Trt/OtBu strategies). Retrieved from [Link]
Bapeks. (n.d.). Product Specification: H-D-Cys(Trt)-OtBu HCl. Retrieved from [Link] (Verified for D-isomer CAS specificity).
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a rigorous technical analysis distinguishing H-D-Cys(Trt)-OtBu[1]·HCl —a highly engineered, orthogonal building block—from generic L-Cysteine isomers.[1] While L-Cysteine serves as a fundamental proteinogenic unit, its utility in therapeutic development is limited by rapid proteolytic degradation and oxidative instability.[1]
H-D-Cys(Trt)-OtBu[1][2]·HCl is designed to overcome these limitations through three mechanisms:
Stereochemical Inversion (D-isomer): Confers resistance to endogenous proteases.[1]
C-Terminal Capping: The tert-butyl ester moiety designates this molecule specifically as a C-terminal "acceptor" unit, preventing C-terminal racemization during fragment condensation.[1]
Part 1: Structural & Stereochemical Analysis[1]
The Molecule: H-D-Cys(Trt)-OtBu[1]·HCl
This compound is not a standard Solid Phase Peptide Synthesis (SPPS) elongation unit (which typically carries an Fmoc/Boc group on the N-terminus).[1] Instead, it is a C-terminal acceptor .[1]
Feature
Specification
Function in Synthesis
Stereochemistry
D-Configuration (R-isomer)
Induces non-native backbone geometry; critical for Retro-Inverso peptide design to extend half-life.[1][3]
N-Terminus
H- (Free Amine, HCl Salt)
Ready for coupling to an incoming activated carboxyl component.[1] The HCl salt stabilizes the amine against oxidation.
Side Chain
Trt (Trityl)
Sterically bulky group protecting the thiol (-SH).[1] Prevents disulfide formation and catalyst poisoning.[1] Acid-labile (removed by TFA).[1][4]
C-Terminus
OtBu (tert-Butyl Ester)
Protects the carboxylic acid.[1] Prevents the C-terminus from reacting, ensuring the molecule acts only as an amine donor.
The Comparator: L-Cys Isomers
Generic L-Cysteine derivatives (e.g., Fmoc-L-Cys(Trt)-OH) are "donors" used to extend a chain.[1] They possess a free carboxyl group for activation.[1]
Biological Risk: L-Cys peptides are recognized by proteases (trypsin, chymotrypsin), leading to rapid in vivo clearance.[1]
Synthetic Risk: Activation of the C-terminal carboxyl of Cysteine is notorious for causing racemization via the enolization of the thioester intermediate.
Structural Logic Diagram
The following diagram illustrates the functional architecture of H-D-Cys(Trt)-OtBu[5][6]·HCl and its orthogonal deprotection triggers.[1]
Caption: Orthogonality map showing H-D-Cys(Trt)-OtBu·HCl activation.[1] Base activates the amine for coupling; Acid removes protecting groups globally.
Part 2: Synthetic Utility & Orthogonality[1]
Prevention of Racemization
One of the most critical reasons to use H-D-Cys(Trt)-OtBu rather than activating a Cysteine acid is to avoid racemization.[1][7]
The Mechanism: When a Cysteine residue with a free carboxyl group is activated (e.g., by HATU/DIC), the sulfur atom can attack the activated carbonyl, forming a cyclic thioester. This intermediate facilitates the abstraction of the alpha-proton, flipping the chirality from D to L (or L to D).
The Solution: By using H-D-Cys(Trt)-OtBu, the C-terminus is already protected as an ester .[1] It is never activated.[1] It acts solely as a nucleophile.[1] This effectively eliminates the risk of C-terminal racemization for this residue.
Solution Phase Fragment Condensation
This molecule is the ideal "C-terminal cap" for convergent synthesis.
Fragment A: Fully protected peptide fragment with an activated C-terminus.[1]
This allows researchers to synthesize complex D-amino acid containing peptides in solution, ensuring high purity before the final global deprotection.
Part 3: Pharmacological Implications (Retro-Inverso)[1][9]
The "D" configuration is not merely a structural variant; it is a functional tool for drug stability.[8]
The Retro-Inverso Concept
To mimic a natural L-peptide while gaining stability, researchers use a Retro-Inverso strategy:
Reverse the sequence (C-term becomes N-term).
Invert the chirality (L becomes D).
The resulting topology places the side chains in the same spatial orientation as the native L-peptide, allowing receptor binding, but the backbone amide bonds are inverted and unrecognizable to proteases.
Stability Data Comparison
Parameter
Native L-Cys Peptide
D-Cys Modified Peptide
Mechanism
Serum Half-life
Minutes (< 30 min)
Hours (> 4-12 hrs)
Steric hindrance prevents protease active site docking.[1]
Immunogenicity
High risk
Lower risk
D-peptides are poor antigens for MHC presentation.[1]
Hygroscopicity: The HCl salt is hygroscopic. Store at -20°C in a desiccator.
Oxidation: Although Trt-protected, prolonged exposure to air can lead to slow oxidation or hydrolysis.[1] Always warm to room temperature before opening the vial to prevent condensation.
Protocol: Solution Phase Coupling
This protocol describes coupling an Fmoc-Amino Acid (Fmoc-AA-OH) to H-D-Cys(Trt)-OtBu[1]·HCl.
Dissolution: Dissolve 1.0 eq of Fmoc-AA-OH and 1.0 eq of HATU in minimal DMF.
Activation: Add 2.0 eq of DIPEA. Stir for 30 seconds to activate the acid.
Preparation of Cys: In a separate vial, dissolve 1.0 eq of H-D-Cys(Trt)-OtBu·HCl in DMF.[1]
Neutralization (CRITICAL): Add exactly 1.05 eq of DIPEA to the Cys solution.
Note: The HCl must be neutralized to free the amine. However, do not use a large excess of base yet, as free Cysteine esters can undergo beta-elimination (loss of H2S) to form Dehydroalanine.[1]
Coupling: Immediately transfer the neutralized Cys solution into the activated Fmoc-AA solution.
Reaction: Stir at Room Temperature for 1–2 hours. Monitor by TLC or HPLC.[1]
Workup: Dilute with Ethyl Acetate, wash with 5% NaHCO3 (removes unreacted acid), 5% Citric Acid (removes base), and Brine.[1] Dry over MgSO4.[1]
Technical Guide: Solubility Profile & Handling of H-D-Cys(Trt)-OtBu HCl
This guide serves as an authoritative technical resource for the solubility, handling, and dissolution protocols of H-D-Cys(Trt)-OtBu HCl (D-Cysteine, S-trityl-, tert-butyl ester, hydrochloride). It is designed for organ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an authoritative technical resource for the solubility, handling, and dissolution protocols of H-D-Cys(Trt)-OtBu HCl (D-Cysteine, S-trityl-, tert-butyl ester, hydrochloride).
It is designed for organic chemists and peptide scientists requiring precise control over solvation thermodynamics during synthesis.
Chemical Architecture & Solubility Mechanics
To master the solubility of H-D-Cys(Trt)-OtBu HCl, one must understand the competing forces within its molecular structure. It is a "Janus-faced" molecule with extreme polarity contrasts.
The Hydrophobic Domain (Lipophilic): The Trityl (Trt) group is a massive, bulky triphenylmethyl shield protecting the thiol. The tert-butyl (OtBu) ester protects the carboxylic acid. These groups drive high solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate, but only in the neutral state.
The Ionic Domain (Hydrophilic): The Hydrochloride (HCl) salt at the N-terminus creates a rigid ionic lattice. This salt form drastically reduces solubility in non-polar solvents (DCM, Ether) while enhancing solubility in polar protic/aprotic solvents (MeOH, DMF, DMSO).
The Core Conflict: You cannot dissolve the salt form in pure DCM efficiently. The lattice energy of the ammonium chloride moiety overcomes the solvation energy provided by DCM to the hydrophobic groups.
Diagram 1: The Solvation Mechanism
The following diagram illustrates the phase transition logic required to solubilize this compound.
Caption: Solvation pathways showing the necessity of neutralization for non-polar solvents versus direct dissolution in polar aprotic media.
Solvent Compatibility Matrix
The following data categorizes solvent interactions based on the HCl salt form.
Solvent Class
Specific Solvent
Solubility Rating
Technical Notes
Polar Aprotic
DMF (N,N-Dimethylformamide)
High (>100 mg/mL)
Recommended. Standard for stock solutions. Dissolves the salt directly.[1]
DMSO (Dimethyl sulfoxide)
High
Excellent, but difficult to remove. Use only if DMF is contraindicated.
NMP (N-Methyl-2-pyrrolidone)
High
Alternative to DMF; lower volatility.
Chlorinated
DCM (Dichloromethane)
Low / Insoluble
Warning: The HCl salt will float/suspend. Requires neutralization (see Protocol A).[1]
Chloroform
Low
Similar behavior to DCM.
Polar Protic
Methanol
Moderate to High
Good solubility, but avoid for coupling reactions due to potential ester transesterification risks.
Water
Low
Despite the HCl salt, the bulky Trt/OtBu groups make the molecule too hydrophobic for pure water.
Non-Polar
Diethyl Ether
Insoluble
Used to precipitate the product during purification.
Context: You need to use H-D-Cys(Trt)-OtBu HCl in a coupling reaction where DCM is the preferred solvent (e.g., to minimize racemization or improve resin swelling).
Weighing: Weigh the required mass of H-D-Cys(Trt)-OtBu HCl into a dry vial.
Suspension: Add the calculated volume of DCM. Observe that the powder does not fully dissolve; it forms a cloudy suspension.
Neutralization: Add 0.95 - 1.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).
Why <1.0 eq? To prevent excess base from causing racemization or side reactions.
Dissolution: Vortex for 30-60 seconds. The suspension will turn into a clear solution as the ammonium salt (
) is converted to the free amine (), which is highly soluble in DCM.
Usage: Use immediately for the coupling step.
Protocol B: Preparation of Stable Stock Solution (DMF)
Context: Preparing a stock solution for automated peptide synthesizers or serial dilutions.
Solvent Choice: Use anhydrous DMF (Grade: Peptide Synthesis or HPLC).
Concentration: Target a concentration of 0.1 M to 0.5 M .
Example: Dissolve 456 mg (approx. 1 mmol) in 2-5 mL of DMF.
Mixing: The salt should dissolve readily with gentle agitation. No base is required for storage.
Storage: Store at 2-8°C in a sealed container under nitrogen/argon.
Stability:[2] The HCl salt stabilizes the amine, preventing oxidation of the sulfur (even though trityl-protected) or dimerization.
Troubleshooting & Quality Control
Common Failure Modes
"Gelling" in DCM: If the concentration is too high (>0.5 M) in DCM without sufficient base, the semi-dissolved salt can form a gel. Fix: Add small amounts of DMF (10% v/v) to break the gel.
Precipitation upon Water Addition: If you dilute a DMF stock solution with water, the compound will crash out immediately due to the Trt/OtBu hydrophobicity. Fix: Keep organic content >80%.
Diagram 2: Workflow for Reaction Setup
This flowchart guides the decision-making process for solvent selection during synthesis.
Caption: Operational workflow for preparing reaction mixtures based on solvent polarity.
References
Sigma-Aldrich. H-Cys(Trt)-OtBu[3]·HCl Product Specification & Properties. Retrieved from
PubChem. Compound Summary for CID 69052281: H-Cys(Trt)-OtBu HCl. National Library of Medicine. Retrieved from
Biotage. Solvent Selection for Hydrophobic Peptide Synthesis. Technical Note. Retrieved from
ResearchGate. Discussion on Dissolving Amino Acid Hydrochloride Salts in Organic Solvents. Retrieved from
Application Note: C-Terminal Installation of D-Cysteine using H-D-Cys(Trt)-OtBu·HCl
This Application Note is structured to provide a rigorous, field-validated protocol for utilizing H-D-Cys(Trt)-OtBu·HCl in peptide synthesis.[1][2] This specific derivative—possessing a free amine, a trityl-protected thi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a rigorous, field-validated protocol for utilizing H-D-Cys(Trt)-OtBu·HCl in peptide synthesis.[1][2] This specific derivative—possessing a free amine, a trityl-protected thiol, and a tert-butyl ester protected carboxyl—is a specialized "capping" building block. It is not used for standard chain elongation but rather for C-terminal functionalization via convergent strategies or side-chain anchoring.
Executive Summary & Strategic Utility
H-D-Cys(Trt)-OtBu·HCl is a chiral building block designed for the introduction of a protected D-cysteine residue at the C-terminus of a peptide sequence. Unlike standard Fmoc-amino acids used in Solid Phase Peptide Synthesis (SPPS), this molecule acts as a nucleophile (amine component).
Primary Applications:
Convergent Synthesis (Hybrid SPPS/Solution): Coupling to a fully protected peptide fragment cleaved from an acid-sensitive resin (e.g., 2-Chlorotrityl Chloride).
Side-Chain Anchoring Strategies: On-resin coupling to the C-terminus of a peptide anchored via an Asp/Glu side chain.
Peptide Mimetics: Synthesis of peptide alcohols or aldehydes where the C-terminal ester provides a synthetic handle.
Key Chemical Constraints:
Stereochemical Integrity: Cysteine derivatives are highly prone to racemization during coupling due to the high acidity of the
-proton adjacent to the electron-withdrawing sulfur and carbonyl groups.
Acid Sensitivity: Both the Trityl (Trt) and tert-butyl (OtBu) groups are acid-labile. Protocols must distinguish between "mild" cleavage (to retain protection) and "global" deprotection.
Technical Specifications & Preparation
Parameter
Specification
Notes
Formula
CHClNOS
Hydrochloride salt form
MW
456.04 g/mol
Adjust stoichiometry for salt weight
Solubility
DMF, DCM, NMP
Soluble upon neutralization
Storage
+2°C to +8°C
Hygroscopic; store under Argon
Base Req.
1.0 eq DIPEA
Required to free the amine from HCl
Pre-Activation Handling
The reagent is supplied as a hydrochloride salt. Direct addition to a coupling reaction without neutralizing the HCl will inhibit the reaction and potentially damage acid-sensitive resins.
Rule of Thumb: Always premix H-D-Cys(Trt)-OtBu·HCl with 1.0 equivalent of DIPEA in the solvent of choice (DCM or DMF) for 2-3 minutes before adding to the activated carboxylic acid component.
Protocol A: The Hybrid Convergent Strategy (Gold Standard)
Best for: High-purity synthesis of C-terminal modified peptides where on-resin steric hindrance is a concern.
This approach synthesizes the peptide core on a 2-Chlorotrityl Chloride (2-CTC) resin, cleaves it as a protected fragment (retaining side-chain protecting groups), and couples the H-D-Cys(Trt)-OtBu in solution.
Phase 1: Synthesis of Protected Peptide Fragment
Resin Loading: Load the first amino acid onto 2-CTC resin (low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).
Final Fmoc Removal: Remove the N-terminal Fmoc group (unless N-terminal acetylation is required).
Phase 2: Mild Acid Cleavage (Protected Fragment Release)
Objective: Release the peptide from the resin while keeping side-chain protecting groups (Boc, tBu, Trt, Pbf) intact.
Wash: Wash resin with DCM (
).
Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).
Execution: Treat resin with cleavage cocktail (
resin volume) for 2 minutes . Filter into a flask containing 10% Pyridine in Methanol (to neutralize TFA immediately).
Repeat: Repeat 3–4 times.
Isolation: Concentrate the filtrate under reduced pressure (Rotavap). Precipitate with cold water or ether (depending on peptide hydrophobicity) to obtain the Protected Peptide-COOH .
Phase 3: Solution Phase Coupling of H-D-Cys(Trt)-OtBu
Dissolution: Dissolve the Protected Peptide-COOH (1.0 eq) in minimal DMF/DCM (1:1).
Activation: Add PyBOP (1.1 eq) and HOAt (1.1 eq).
Base Addition: Add DIPEA (2.5 eq) and stir for 2 minutes.
Nucleophile Addition: In a separate vial, dissolve H-D-Cys(Trt)-OtBu·HCl (1.2 eq) in minimal DMF + DIPEA (1.0 eq). Add this solution to the activated peptide mixture.
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by HPLC/MS.
Workup: Dilute with EtOAc, wash with 5% KHSO
, 5% NaHCO, and Brine. Dry over NaSO and concentrate.
Best for: Cyclic peptides or when solution-phase solubility of the protected fragment is poor.
This method anchors the peptide via an Aspartate or Glutamate side chain, leaving the C-terminus free for coupling.
Resin Selection: Use Wang or Rink Amide resin.
Anchoring: Couple Fmoc-Asp-OAll (Allyl ester at C-term) or Fmoc-Glu-OAll to the resin via the side chain (requires specific resin handling or specialized building blocks like Fmoc-Asp(Resin)-OAll).
Alternative: Use a BAL (Backbone Amide Linker) resin to anchor the backbone nitrogen, leaving the C-terminus free.
Elongation: Synthesize the peptide sequence.
C-Terminal Deprotection: Remove the Allyl group (if using Asp-OAll) using Pd(PPh
) / Phenylsilane. This exposes the C-terminal Carboxyl group on the resin-bound peptide.
Coupling H-D-Cys(Trt)-OtBu:
Activation: Treat the resin-bound peptide (Free COOH) with HATU (3 eq) / HOAt (3 eq) / DIPEA (6 eq) in DMF.
Addition: Add H-D-Cys(Trt)-OtBu·HCl (3–5 eq) pre-neutralized with DIPEA (1 eq per eq of amino acid).
Time: Shake for 4–16 hours. (This coupling is difficult due to steric bulk).
Cleavage: Standard TFA cleavage releases the peptide. Note: High TFA will remove the Trt and OtBu groups from the D-Cys, yielding a free C-terminal Cysteine.
Visual Workflow (Graphviz)
Caption: Hybrid Convergent Workflow for installing C-terminal D-Cys(Trt)-OtBu. Yellow nodes indicate intermediate activation states.
Critical Troubleshooting & Optimization
Racemization Control
Coupling a free amino acid ester (like H-D-Cys-OtBu) to a peptide fragment is high-risk for epimerization (D
L conversion) of the activated C-terminal residue of the peptide fragment.
Solution: Use DIC/OxymaPure or Collidine instead of DIPEA with HATU.
Temperature: Perform the coupling at 0°C for the first hour, then warm to RT.
Stability of Trityl (Trt) Group
The Trityl group on Cysteine is sensitive.
In 1% TFA (Cleavage): Trt is stable.
In 95% TFA (Global): Trt is removed rapidly.
Optimization: If you require the final peptide to retain the Trt group (e.g., for later regioselective disulfide bond formation), ensure the final cleavage (if using Protocol B) or workup (Protocol A) avoids strong acids.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield (Coupling)
HCl salt not neutralized
Ensure 1.0 eq DIPEA is premixed with H-D-Cys(Trt)-OtBu before addition.
Epimerization
High base concentration
Switch to Collidine (TMP) or reduce DIPEA. Use DIC/Oxyma.[1]
Premature Trt Loss
Trace acid in solvents
Use anhydrous, amine-free DMF. Store product with trace DIPEA if stable.
Incomplete Solubility
Salt aggregation
Dissolve H-D-Cys derivative in pure DMF first, then add DCM if needed.
References
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptide fragments. International Journal of Peptide and Protein Research.
Albericio, F. (2000). Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
Han, S.Y., & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
Cherkupally, P., et al. (2014). Process Development for the Synthesis of C-Terminal Cysteine Peptides. Organic Process Research & Development.
Application Note: Coupling Conditions for H-D-Cys(Trt)-OtBu HCl
This Application Note provides a rigorous technical guide for the handling and coupling of H-D-Cys(Trt)-OtBu · HCl (S-Trityl-D-cysteine tert-butyl ester hydrochloride).[1][2] This molecule presents a specific set of chal...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous technical guide for the handling and coupling of H-D-Cys(Trt)-OtBu · HCl (S-Trityl-D-cysteine tert-butyl ester hydrochloride).[1][2]
This molecule presents a specific set of challenges:
Steric Hindrance: The bulky Trityl (Trt) group on the sulfur can impede nucleophilic attack by the adjacent amine.
Salt Form: The hydrochloride (HCl) counterion renders the amine non-nucleophilic; it must be neutralized in situ or prior to reaction without causing racemization or oxidation.
Acid Sensitivity: Both Trt and OtBu groups are acid-labile.[1][2] The coupling environment must remain neutral or basic.[1]
Role: C-terminal building block or intermediate amine component.[1][2]
Protecting Group Strategy: Orthogonal to base-labile groups (Fmoc). The tert-butyl (OtBu) and Trityl (Trt) groups are acid-labile, making this building block ideal for solution-phase synthesis or convergent synthesis where the N-terminal protection is removed via base (Fmoc) or hydrogenolysis (Z/Cbz).[1][2]
When using H-D-Cys(Trt)-OtBu · HCl as the nucleophile (amine component), the primary objective is to generate the reactive free amine (
) from the hydrochloride salt () without triggering side reactions.[1][2]
The "In-Situ Neutralization" Advantage
Isolating the free amine (via extraction) is not recommended for Cysteine derivatives.[1] Free Cysteine amines are prone to:
Oxidation: Formation of disulfides (Dimerization).[1][2]
Racemization: Although less prone than activated esters, prolonged exposure of the free amine to high pH can induce epimerization.
Recommendation: Use In-Situ Neutralization . Add a tertiary base directly to the reaction mixture to liberate the amine in the presence of the activated electrophile.
Protocol 1: Standard In-Situ Neutralization Coupling (Recommended)
Applicability: Standard peptide coupling (Fmoc-AA-OH + H-D-Cys(Trt)-OtBu[1][2] · HCl).
Reagents: HATU or HBTU (Activator), DIEA (Base), DMF (Solvent).[1][2]
Applicability: If the D-Cys stereocenter is extremely sensitive or if the incoming amino acid is prone to racemization (e.g., His, Cys).[1][2]
Reagents: DIC (Carbodiimide), HOBt (Additive), NMM (Base).[1][2]
Step-by-Step Procedure
Dissolution:
Dissolve Carboxylic Acid (1.0 eq), H-D-Cys(Trt)-OtBu · HCl (1.0 eq), and HOBt (1.0 eq) in DCM or DMF.[1][2]
If using DIC, the urea byproduct precipitates; filter it off.[6] If using HATU, ensure sufficient DMF volume.[1][2]
Steric Shielding Note
The Trityl group is massive (
).[1][2] It shields the sulfur but also creates a "steric umbrella" near the -carbon.[1]
Implication: Coupling to the N-terminus of H-D-Cys(Trt)-OtBu is generally slower than coupling to H-D-Cys(Trt)-OH because the OtBu ester adds additional bulk on the C-terminus.[1][2]
Solution: Allow longer reaction times (1-2 hours) compared to standard Alanine/Glycine couplings.
References
Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2][5][7] Chemical Reviews, 109(6), 2455-2504.[1][2]
Albericio, F., & Tyley, A. (2024).[2] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Application Notes.
Han, Y., et al. (1997).[1][2] "Base-Induced Side Reactions of Cysteine Derivatives." Journal of Organic Chemistry, 62, 4307.[2][8]
PubChem. (2024).[1][2] "H-Cys(Trt)-OtBu.HCl Compound Summary." National Library of Medicine.[1][2]
Application Note: Orthogonal Deprotection of S-Trityl from H-D-Cys(Trt)-OtBu·HCl
Executive Summary & Strategic Rationale The selective deprotection of the S-trityl (Trt) group from H-D-Cys(Trt)-OtBu·HCl presents a classic "orthogonal conflict" in peptide chemistry. Both the S-Trt group and the C-term...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The selective deprotection of the S-trityl (Trt) group from H-D-Cys(Trt)-OtBu·HCl presents a classic "orthogonal conflict" in peptide chemistry. Both the S-Trt group and the C-terminal tert-butyl ester (OtBu) are acid-labile. Standard acidolytic cleavage conditions (e.g., 95% TFA) will indiscriminately remove both groups, yielding free Cysteine (H-D-Cys-OH).
To retain the OtBu ester while exposing the free thiol (sulfhydryl), one must bypass acidolysis entirely. This guide details two validated non-acidic protocols:
Silver-Mediated Solvolysis (Preferred): Uses Ag(I) affinity for sulfur to cleave the C-S bond under neutral conditions, yielding the monomeric cysteine ester (H-D-Cys-OtBu).
Iodine-Mediated Oxidation: Uses oxidative cleavage to yield the cystine dimer [(H-D-Cys-OtBu)₂], which preserves the ester but alters the molecular state.
The Chemoselectivity Challenge
Understanding the stability hierarchy is critical for experimental design.
Protecting Group
Lability Mechanism
Stability Threshold
S-Trityl (S-Trt)
Acidolysis (Carbocation)
Cleaves in 1–5% TFA (slow); Cleaves instantly in 95% TFA + Scavengers.
O-tert-Butyl (OtBu)
Acidolysis (Carbocation)
Stable to <1% TFA; Cleaves in >20% TFA.
Conflict
Overlap: While S-Trt is theoretically more labile than OtBu, the kinetic window is too narrow for reliable batch separation using TFA alone. "Dilute acid" methods often lead to partial OtBu hydrolysis or incomplete Trt removal.
Solution: Exploit the high affinity of heavy metals (Silver) for sulfur, which operates orthogonally to proton-based cleavage.
Workflow Visualization
The following decision tree illustrates the selection of the appropriate protocol based on the desired end-product.
Figure 1: Decision matrix for S-Trityl deprotection. Method A is required for retaining the monomeric free thiol state.
This method relies on the formation of an insoluble Silver-Cysteine mercaptide, followed by ligand exchange with Dithiothreitol (DTT) or HCl to free the thiol.
Pre-requisite Note on HCl Salt: The starting material is a hydrochloride salt. Direct addition of AgNO₃ will precipitate AgCl, complicating the isolation of the Ag-Mercaptide. Step 1 includes a crucial neutralization.
Materials
Substrate: H-D-Cys(Trt)-OtBu·HCl
Reagents: Silver Nitrate (AgNO₃), Pyridine, Dithiothreitol (DTT) or Mercaptoethanol.
Solvents: Methanol (MeOH), Dichloromethane (DCM).
Step-by-Step Procedure
Dissolution & Neutralization:
Dissolve 1.0 mmol of H-D-Cys(Trt)-OtBu·HCl in 10 mL of Methanol (MeOH).
Add Pyridine (2.5 mmol, 2.5 eq).
Mechanism:[1][2][3][4][5][6][7][8] Pyridine neutralizes the HCl salt and acts as a buffer. The solution should be clear.
Silver Complexation:
Dissolve AgNO₃ (1.1 mmol, 1.1 eq) in a minimal amount of water or MeOH.
Add the Silver solution dropwise to the peptide solution with vigorous stirring.
Observation: A heavy precipitate (the Ag-Mercaptide) will form immediately.
Stir for 30 minutes at Room Temperature (RT) in the dark (Ag salts are light-sensitive).
Isolation of Intermediate:
Centrifuge or filter the precipitate.
Wash the pellet 2x with MeOH and 2x with Ether to remove the Trityl alcohol byproduct and excess pyridine.
Checkpoint: The OtBu ester remains intact because no strong acid was used.
Thiol Release (De-complexation):
Suspend the Ag-Mercaptide pellet in DCM or DMF (5 mL).
Add DTT (5.0 eq) or concentrated HCl (2 eq) only if the OtBu is not extremely sensitive to brief stoichiometric acid exposure.
Recommended: Use DTT (excess) and stir for 1–2 hours. The Silver will precipitate as Ag-DTT complex (yellowish sludge), releasing the free cysteine peptide into solution.
Workup:
Filter off the silver-DTT solids.
Concentrate the filtrate.
Purification: The crude H-D-Cys-OtBu can be used directly or purified via flash chromatography (short column) if necessary.
Protocol B: Iodine-Mediated Oxidative Cleavage
If the formation of a disulfide dimer is acceptable (or if the user plans to reduce it later), this method is significantly faster and cleaner.
To ensure the protocol worked (Trt removed, OtBu intact), use the following QC markers:
Method
Expected Result (Success)
Failure Mode (Acid Hydrolysis)
1H-NMR
OtBu Signal: Strong singlet at ~1.45 ppm (9H). Trt Signal: Absence of aromatic multiplets at 7.2–7.4 ppm (unless Trt-OH byproduct remains).
Disappearance of the 1.45 ppm singlet (indicates loss of OtBu).
ESI-MS
Mass: [M+H]+ corresponding to H-Cys-OtBu (approx 222.1 Da).
Mass corresponding to H-Cys-OH (166.0 Da).
Ellman's Test
Positive: Bright yellow color (indicates free -SH).
Negative: No color (indicates S-Trt is still attached or oxidized to disulfide).
References
Zervas, L., & Photaki, I. (1962). On Cysteine and Cystine Peptides. I. New S-Protecting Groups. Journal of the American Chemical Society, 84(20), 3887–3897. Link
Foundational text on Silver/Mercury-medi
Kamber, B., et al. (1980). The Synthesis of Cystine Peptides by Iodine Oxidation of S-Trityl-cysteine and S-Acetamidomethyl-cysteine Peptides. Helvetica Chimica Acta, 63(4), 899–915. Link
Authoritative source on Iodine-mediated oxid
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Comprehensive review detailing stability constants of Trt vs. OtBu.
PubChem Compound Summary. (n.d.). H-Cys(Trt)-OtBu.[8][9] National Center for Biotechnology Information. Link
Physical properties and identifiers for the specific substrate.[9]
Application Note: Strategic Utilization of H-D-Cys(Trt)-OtBu HCl in the Design of Protease-Resistant Macrocycles
Abstract The synthesis of cyclic peptides represents a pivotal strategy in modern drug discovery, bridging the gap between small molecules and biologics. This guide details the application of H-D-Cys(Trt)-OtBu HCl , a sp...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The synthesis of cyclic peptides represents a pivotal strategy in modern drug discovery, bridging the gap between small molecules and biologics. This guide details the application of H-D-Cys(Trt)-OtBu HCl , a specialized chiral building block designed for the solution-phase synthesis of conformationally constrained macrocycles. By incorporating the D-isomer of cysteine, researchers can induce specific
-turn secondary structures that lower the entropic penalty of cyclization while simultaneously conferring resistance to proteolytic degradation. This note provides a validated workflow for solution-phase assembly, global deprotection, and oxidative folding.
Part 1: The Chemical Logic
Structural Advantages of H-D-Cys(Trt)-OtBu HCl
The utility of this reagent stems from its three distinct functional components, each serving a specific role in the synthesis of pharmacologically active peptides:
D-Stereochemistry (D-Cys): Unlike natural L-Cys, the D-isomer disrupts the extended conformation of peptide chains. It acts as a "turn inducer," often nucleating a
-turn. This pre-organizes the linear precursor, bringing the N- and C-termini (or two side chains) into closer proximity, thereby thermodynamically favoring intramolecular cyclization over intermolecular oligomerization.
Trityl (Trt) Thiol Protection: The bulky trityl group protects the reactive thiol from oxidation and alkylation during chain assembly. It is extremely acid-sensitive, allowing for rapid removal during the final global deprotection step.
Tert-butyl (OtBu) Ester: This acid-labile C-terminal protection dictates a Solution-Phase Fmoc Strategy . It remains stable under basic conditions (used for Fmoc removal), allowing the peptide chain to be elongated from the C-terminus to the N-terminus in solution.
Strategic Workflow: The "Global Deprotection" Approach
While orthogonal deprotection is possible, the most robust industrial application for this reagent involves a linear assembly followed by a single-step global deprotection.
Assembly: The peptide is built in solution using Fmoc-protected amino acids.
Deprotection: A strong acid cocktail (TFA) simultaneously removes the N-terminal protection (if Boc), side-chain protection (Trt), and the C-terminal ester (OtBu).
Cyclization: The resulting free dithiol peptide is oxidized in a dilute solution to form the macrocycle.
Neutralization: Dissolve H-D-Cys(Trt)-OtBu HCl in minimal DMF. Add 1.0 equiv of DIPEA to neutralize the hydrochloride salt. Note: The solution should remain clear.
Activation: In a separate vessel, dissolve Fmoc-AA-OH and the coupling reagent (e.g., HATU) in DMF. Add 1.0 equiv of DIPEA to activate the carboxylate. Stir for 2 minutes.
Coupling: Add the activated Fmoc-AA solution to the H-D-Cys(Trt)-OtBu solution. Add the remaining 0.5 equiv of DIPEA to ensure pH is ~8.
Monitoring: Stir at room temperature under nitrogen. Monitor reaction progress via TLC or LC-MS (typically complete in 1–3 hours).
Work-up: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Protocol B: Global Deprotection & Oxidative Folding
Objective: To remove Trt/OtBu groups and form the disulfide bond.
Reagents:
Cleavage Cocktail: TFA (94%), TIS (Triisopropylsilane, 2.5%), H₂O (2.5%), EDT (Ethanedithiol, 1%). EDT is critical to scavenge Trityl cations and prevent re-alkylation of the Cys sulfur.
Oxidation Buffer: 0.1M Ammonium Bicarbonate (pH 7.8–8.0) or 20% DMSO in water (pH 6).
Step-by-Step Procedure:
Cleavage: Dissolve the fully protected linear peptide in the Cleavage Cocktail (10 mL per gram of peptide). Stir for 2–3 hours at room temperature.
Precipitation: Concentrate the TFA solution to ~10% volume under nitrogen flow. Pour into cold diethyl ether to precipitate the crude linear dithiol peptide. Centrifuge and wash 3x with ether.
High-Dilution Cyclization (The Critical Step):
Dissolve the crude ether-precipitated peptide in water/acetonitrile (1:1).
Add this solution dropwise into a large volume of Oxidation Buffer to achieve a final peptide concentration of <0.5 mg/mL . High dilution prevents intermolecular disulfide formation (dimers/oligomers).
Option A (Air): Stir open to air for 24–48 hours.
Option B (DMSO - Recommended): Add DMSO to 10-20% v/v. Stir for 4–12 hours. DMSO accelerates oxidation and solubilizes hydrophobic sequences.
Validation: Monitor the disappearance of the linear dithiol (Mass = M+2H) and appearance of the cyclic product (Mass = M) by LC-MS.
Purification: Acidify to pH 2 with TFA, filter, and purify via Preparative RP-HPLC.
Part 3: Visualization of the Workflow
The following diagram illustrates the convergent logic of using H-D-Cys(Trt)-OtBu in peptide macrocyclization.
Figure 1: Workflow for converting H-D-Cys(Trt)-OtBu HCl into a cyclic pharmacophore. Note the transition from protected linear assembly to dilute oxidative folding.
Part 4: Analytical Data Summary
When validating the synthesis, compare the linear precursor to the cyclic product. The cyclic product should exhibit a retention time shift (usually earlier on RP-HPLC due to buried hydrophobic surface area) and a mass difference of -2 Da.
Parameter
Linear Precursor (Reduced)
Cyclic Product (Oxidized)
Mass Spectrometry
[M + H]⁺
[M + H]⁺ - 2.016 Da
Ellman's Test
Positive (Yellow color)
Negative (Colorless)
HPLC Retention
Typically Later Eluting
Typically Earlier Eluting (Compact)
Solubility
Moderate
Often Lower (Rigid structure)
Part 5: Troubleshooting & Expert Tips
Racemization Control: While D-Cys is the target, ensure that the activation of the incoming Fmoc-AA-OH is not prolonged. Use HATU/HOAt for difficult couplings, but standard EDC/HOBt is safer for preventing epimerization of the adjacent residue.
Scavenger Selection: The Trityl group generates a stable carbocation upon cleavage. If EDT (Ethanedithiol) is omitted, this cation will re-attach to the cysteine sulfur or Tryptophan rings, leading to irreversible byproducts. Always use EDT or DODT.
Handling the HCl Salt: The starting material is hygroscopic. Store at -20°C. Allow it to reach room temperature in a desiccator before opening to prevent water absorption, which hydrolyzes the OtBu ester over time.
References
Albericio, F., et al. (2000).[2] Solid-Phase Synthesis: A Practical Guide. CRC Press.[2] (Standard reference for TFA cleavage cocktails and scavenger roles).
Postma, T. M., & Albericio, F. (2014). "Dithiol-disulfide exchange in peptide synthesis: A review." Journal of Peptide Science.
Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." (Detailed oxidation protocols including DMSO and Air methods).
Tam, J. P., et al. (1991). "Disulfide bond formation in peptides by DMSO." Journal of the American Chemical Society. (Foundational paper on DMSO-assisted oxidative folding).
BenchChem. "Cleavage of the tert-butyl ester without affecting other functional groups." (selectivity data).
Application Note: Orthogonal Protection Strategy using H-D-Cys(Trt)-OtBu HCl
Topic: Orthogonal Protection Strategy using H-D-Cys(Trt)-OtBu HCl Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals A Graded Acid-Lability Protocol...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Orthogonal Protection Strategy using H-D-Cys(Trt)-OtBu HCl
Content Type: Detailed Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals
A Graded Acid-Lability Protocol for Regioselective Cysteine Modification
Abstract
The synthesis of complex cysteine-containing peptides, particularly those requiring regioselective disulfide bond formation or fragment condensation, demands precise control over protecting group stability. H-D-Cys(Trt)-OtBu HCl serves as a critical chiral building block in these strategies. While both the Trityl (Trt) and tert-butyl (OtBu) groups are acid-labile, they exhibit distinct sensitivity profiles—a property known as graded acid lability . This application note details a "quasi-orthogonal" strategy where the Trityl group is selectively cleaved under mild acidic conditions (1–5% TFA) while retaining the C-terminal tert-butyl ester, enabling site-specific modifications or cyclization prior to global deprotection.
Chemical Profile & Properties
H-D-Cys(Trt)-OtBu HCl is the hydrochloride salt of D-cysteine protected at the thiol with a trityl group and at the carboxylic acid with a tert-butyl ester. Its free amine allows it to function as the nucleophilic component in solution-phase coupling or convergent peptide synthesis.
Soluble in DCM, DMF, MeOH; slightly soluble in water
Storage
+2°C to +8°C, Desiccated (Hygroscopic)
Strategic Overview: The Graded Acid-Lability Concept
True orthogonality implies protecting groups are removed by entirely different mechanisms (e.g., Base vs. Acid). However, H-D-Cys(Trt)-OtBu leverages kinetic selectivity within the same mechanism (acidolysis).
Trityl (Trt): Hyper-acid labile. Cleaved by 1–5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with scavengers.
Amine (H-): Free for immediate coupling to activated carboxyls (Fmoc-AA-OH or peptide fragments).
Strategic Workflow:
N-Terminal Elongation: Couple the free amine of H-D-Cys(Trt)-OtBu to the target peptide chain under basic conditions (DIPEA).
Selective Deprotection: Remove Trt using dilute TFA/Scavenger cocktail. The OtBu ester remains intact, preventing C-terminal reactivity or solubility changes.
Regioselective Modification: Perform disulfide cyclization or thiol alkylation on the liberated SH group.
Global Deprotection: Remove OtBu (and other side-chain protections) using concentrated TFA.
Visualizing the Workflow
Figure 1: Strategic workflow for utilizing graded acid lability in peptide synthesis.
Note: TIPS is essential. The Trityl cation is highly stable and will re-attach (retritylation) to the sulfur if not immediately scavenged.
Procedure:
Dissolve the protected peptide (from Protocol A) in DCM (concentration ~10 mg/mL).
Add the Cleavage Cocktail at 0°C.
Stir at 0°C for 15 minutes, then allow to warm to Room Temperature for 30–45 minutes.
Critical Check: Do not exceed 2 hours or 5% TFA concentration, or OtBu cleavage may commence.
Quenching: Neutralize immediately with saturated aqueous NaHCO₃ or Pyridine/Methanol if working under anhydrous conditions.
Isolation: The Trityl group forms a lipophilic byproduct with the scavenger. Partition between DCM and water. The peptide (with free SH and intact OtBu) remains in the organic layer (or precipitates depending on sequence length).
Validation: Analyze by LC-MS. Mass shift: -242.3 Da (Loss of Trityl).
Protocol C: On-Template Disulfide Cyclization
With the thiol free and the C-terminus still protected as an ester, cyclization can be performed without interference from the carboxylic acid.
Reagents:
Iodine (I₂) or DMSO (for mild oxidation).
Solvent: Methanol or DMF/Water.
Procedure (Iodine Method):
Dissolve the S-deprotected peptide in Methanol/Water (8:2).
Add a solution of Iodine in Methanol dropwise until a faint yellow color persists (indicating excess oxidant).
Stir for 10–30 minutes.
Quench excess Iodine with 1M Ascorbic Acid or Sodium Thiosulfate (solution turns clear).
Isolate the cyclic peptide ester.
Protocol D: Global Deprotection (OtBu Removal)
Reagents:
Cocktail: 95% TFA / 2.5% TIPS / 2.5% Water.
Procedure:
Dissolve the cyclic peptide ester in the Cocktail.
Stir at Room Temperature for 2–4 hours.
Precipitate the final peptide using cold Diethyl Ether.[4]
Centrifuge, wash with ether (3x), and lyophilize.
Troubleshooting & Scientific Insights
Issue
Root Cause
Solution
Retritylation
Trityl cation is not scavenged effectively during Protocol B.
Increase TIPS or TES concentration to 5–10%. Ensure the reaction is not too concentrated.
Premature OtBu Loss
Acid concentration in Protocol B is too high.
Strictly maintain TFA < 2% in DCM. Keep temperature at 0°C initially.
Racemization
D-Cys is prone to racemization during activation (Protocol A).
Use "pre-activation" carefully (short time). Use Oxyma/DIC instead of HBTU/DIPEA if racemization is observed.
Disulfide Scrambling
pH > 8 during cyclization.
Maintain pH 6–7 during oxidation steps.
Mechanism of Selective Cleavage
The selectivity relies on the stability of the carbocation intermediates. The Trityl cation is exceptionally stable due to resonance delocalization across three phenyl rings, allowing it to leave under very mild acidic catalysis (
-like mechanism). The tert-butyl cation , while stable, requires a higher activation energy (stronger acid) to cleave the ester bond.
Figure 2: Mechanistic pathway for selective Trityl removal in the presence of OtBu.
References
Bapeks. (n.d.).[1] H-Cys(Trt)-OtBu HCl Product Specifications. Retrieved from
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed review of Trt vs OtBu lability).
Kocieda, T. (1994). Protecting Groups. Georg Thieme Verlag.
PubChem. (n.d.).[2] H-Cys(Trt)-OtBu.HCl Compound Summary. National Library of Medicine. Retrieved from
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from
ResearchGate. (2016). Selective removal of Trityl group in presence of OtBu ester. (Discussions on kinetic selectivity).
Application Note: Mechanistic Guide to H-D-Cys(Trt)-OtBu·HCl in Solution Phase Synthesis
Executive Summary This technical guide details the reaction mechanisms, handling protocols, and critical control points for H-D-Cys(Trt)-OtBu·HCl (D-Cysteine, S-Trityl protected, tert-Butyl ester, Hydrochloride salt) in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the reaction mechanisms, handling protocols, and critical control points for H-D-Cys(Trt)-OtBu·HCl (D-Cysteine, S-Trityl protected, tert-Butyl ester, Hydrochloride salt) in solution phase peptide synthesis.
This molecule serves as a specialized C-terminal building block. Its orthogonality lies in the acid-labile protection of both the thiol (Trt) and carboxylic acid (OtBu), while the amine is presented as a stable hydrochloride salt. The primary challenge in utilizing this derivative is preventing racemization (inversion of the D-stereocenter) during the neutralization and coupling steps, a risk exacerbated by the sulfur atom's proximity to the chiral center.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Soluble in DCM, DMF, DMSO; Insoluble in Water, Hexanes
Function
Nucleophilic Amine Component (C-terminal block)
Storage
+2°C to +8°C, Desiccated (Hygroscopic amine salt)
Mechanistic Analysis
The "Salt Break" (Neutralization)
The molecule is supplied as a hydrochloride salt (
). In this state, the amine is protonated and non-nucleophilic. To participate in peptide coupling, it must be "liberated" to its free base form ().
Mechanism:
Critical Insight: In solution phase, unlike solid phase, the base and the activated electrophile are in free motion. If a strong base (e.g., Triethylamine) is used in excess, it can abstract the
-proton of the cysteine, leading to racemization.
Recommendation: Use a hindered, weak base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) , strictly controlled (1.0 - 1.1 equivalents relative to the HCl salt).
Steric Shielding & Nucleophilicity
The Trityl (Trt) group on the sulfur is massive (triphenylmethyl). While it effectively protects the thiol from oxidation and alkylation, its bulk can sterically hinder the approaching electrophile.
Kinetic Consequence: Coupling rates may be slower compared to H-D-Ala-OtBu or H-D-Phe-OtBu.
Solvent Effect: Polar aprotic solvents (DMF) help solvate the Trt group better than DCM, potentially improving reaction kinetics, though DCM is often preferred to minimize racemization.
The Racemization Hazard (The "Danger Zone")
Cysteine derivatives are uniquely prone to racemization. The sulfur atom (even when protected) exerts an electron-withdrawing inductive effect (
), increasing the acidity of the -proton.
Pathway:
Base Abstraction: Excess base removes the
-proton.
Enolization: The resulting carbanion stabilizes via resonance with the carbonyl (Enolate).
Reprotonation: The proton returns from either face, resulting in a racemic mixture (DL-Cys).
Visualizing the Mechanisms
Diagram 1: Activation & Coupling Pathway
This flow illustrates the conversion of the inert salt to the active nucleophile and the subsequent amide bond formation.
Caption: Transformation of the HCl salt into a reactive nucleophile and subsequent coupling.
Diagram 2: Racemization Risk (Critical Control Point)
This diagram highlights how improper base handling leads to loss of chiral purity.
Caption: Base-catalyzed racemization mechanism via enolization of the alpha-carbon.
Experimental Protocol: Solution Phase Coupling
Objective: Couple Fmoc-AA-OH (Carboxyl component) with H-D-Cys(Trt)-OtBu·HCl (Amine component).
preparing stock solutions of H-D-Cys(trt)-otbu hcl for SPPS
Application Note: High-Fidelity Solubilization of H-D-Cys(Trt)-OtBu·HCl for Peptide Synthesis Introduction & Strategic Context In advanced peptide therapeutics, the integrity of cysteine derivatives is the fulcrum upon w...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Solubilization of H-D-Cys(Trt)-OtBu·HCl for Peptide Synthesis
Introduction & Strategic Context
In advanced peptide therapeutics, the integrity of cysteine derivatives is the fulcrum upon which synthesis success pivots. H-D-Cys(Trt)-OtBu[1]·HCl (Tert-butyl S-trityl-D-cysteinate hydrochloride) is a specialized building block often employed in convergent synthesis, fragment condensation, or as a nucleophilic component in modification reactions.
Unlike standard Fmoc-protected amino acids, this molecule presents a unique physicochemical paradox:
Hydrophobicity: The Trityl (Trt) and tert-Butyl (tBu) groups render the core lipophilic.
Ionic Character: The Hydrochloride (HCl) salt on the N-terminus demands polar solvation.
Stereochemical Fragility: As a D-isomer cysteine derivative, it is exceptionally prone to base-catalyzed racemization (conversion to L-form) and oxidation if mishandled.
This protocol is not merely a recipe; it is a risk-mitigation strategy designed to preserve the chiral purity and chemical reactivity of this critical reagent.
Technical Analysis: The "Why" Behind the Protocol
Solubility Dynamics
The hydrochloride salt form improves shelf stability but complicates solubilization in pure organic solvents. While the Trt/tBu groups drive solubility in Dichloromethane (DCM), the ammonium salt moiety requires a polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to fully dissociate and solvate.
The Racemization Trap
The alpha-proton (
-H) of cysteine derivatives is highly acidic due to the electron-withdrawing effect of the adjacent carbonyl and the sulfur atom.
Risk: In the presence of tertiary bases (e.g., DIPEA, TEA), the
-proton is abstracted, leading to an enolate intermediate. Upon reprotonation, the stereocenter resets, resulting in a racemic mixture (D/L).
Control: The HCl salt acts as an inherent buffer, keeping the stock solution acidic (~pH 4-5 in wet DMF). Critical Rule: Never neutralize the stock solution for storage. Base must only be added in situ during the coupling event.
Oxidative Stability
The Trityl group provides steric bulk that effectively shields the sulfur from oxidation. However, in solution, trace amounts of acid (if strong enough) or radical initiators can compromise this protection. Maintaining the stock solution under an inert atmosphere (Argon/Nitrogen) is a mandatory precaution, not an option.
Material Specifications
Component
Specification
Notes
Reagent
H-D-Cys(Trt)-OtBu·HCl
MW: 456.04 g/mol .[2] Store at +4°C or -20°C. Hygroscopic.
Solvent A
DMF (Anhydrous, ≥99.8%)
Preferred for general SPPS. Amine-free.
Solvent B
NMP (Anhydrous)
Use if aggregation is suspected in the peptide sequence.
Atmosphere
Argon or Nitrogen (Dry)
To displace oxygen in the vial.
Vessel
Amber Glass Vial
Protects from light-induced degradation.
Step-by-Step Preparation Protocol
Target Concentration: 0.5 M (Standard for most automated synthesizers and manual couplings).
Step 1: Environmental Control
Allow the reagent bottle to warm to room temperature before opening . This prevents condensation of atmospheric moisture onto the cold hygroscopic salt.
Why: Water in the stock solution hydrolyzes active esters during coupling and accelerates racemization.
Step 2: Gravimetric Preparation
Calculate the required mass.[3] For 10 mL of a 0.5 M solution:
Weigh 2.28 g of H-D-Cys(Trt)-OtBu·HCl into a clean, dry amber glass vial .
Step 3: Solvation (The "Wetting" Technique)
Add approximately 70% of the final volume (7 mL) of anhydrous DMF.
Do not add the full volume immediately. The powder displacement volume must be accounted for to ensure precise molarity.
Step 4: Dissolution Dynamics
Vortex gently for 30-60 seconds.
If particles persist, use an ultrasonic bath for max 2 minutes.
Warning: Monitor temperature. Heat promotes degradation. If the vial gets warm, stop and cool on ice.
Once dissolved, make up to the final volume (10 mL) with DMF.
Step 5: The "Acidic Shield" Verification
The solution should be clear and colorless to pale yellow.
Self-Validating Check: Dip a micro-pH strip (non-bleeding) into the solution. It should read acidic (pH < 5). If neutral or basic, the solvent is contaminated with amines (bad DMF), and the solution must be discarded.
Step 6: Storage & Usage
Flush the headspace with Argon. Cap tightly.
Usage Rule: When using this stock in a reaction, you must add 1.0 equivalent of base (e.g., DIPEA) extra to the reaction vessel to neutralize the HCl salt, plus the standard equivalents required for activation.
Visualizing the Workflow & Risks
Preparation Workflow
Figure 1: Step-by-step workflow for preparing stable H-D-Cys(Trt)-OtBu·HCl stock solutions.
The Racemization Pathway (Risk Analysis)
Figure 2: Mechanism of base-catalyzed racemization. The stock solution must remain acidic to prevent the formation of the enolate intermediate.
Troubleshooting Table
Observation
Diagnosis
Corrective Action
Turbidity / Cloudiness
Incomplete dissolution or salt crash-out.
Sonicate briefly. If persistent, check solvent water content (wet DMF causes precipitation of hydrophobic peptides).
Yellow/Orange Color
Oxidation of sulfur or degradation of Trt group.
Discard solution. Ensure fresh DMF and inert atmosphere for next batch.
Precipitate after adding Base
Normal salt formation (DIPEA·HCl).
This is expected during the reaction. Ensure sufficient solvent volume to solubilize the salts.
References
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Han, Y., et al. (1997).[4] Base-Catalyzed Racemization of Cysteine Derivatives. Journal of Organic Chemistry, 62, 4307.[4] Link
PubChem. (n.d.).[3] Compound Summary: H-Cys(Trt)-OtBu.HCl.[3][5] National Library of Medicine. Link
Bachem. (2021). Cysteine Derivatives in SPPS. Bachem Technical Notes. Link
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Merck KGaA.[6] Link
H-D-Cys(trt)-otbu hcl usage in peptidomimetic ligand development
Application Note: Strategic Utilization of H-D-Cys(Trt)-OtBu HCl in Peptidomimetic Ligand Development Abstract This technical guide details the application of H-D-Cys(Trt)-OtBu HCl (D-Cysteine, S-trityl, tert-butyl ester...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of H-D-Cys(Trt)-OtBu HCl in Peptidomimetic Ligand Development
Abstract
This technical guide details the application of H-D-Cys(Trt)-OtBu HCl (D-Cysteine, S-trityl, tert-butyl ester, hydrochloride salt) as a foundational building block in the development of proteolytically stable peptidomimetic ligands. Unlike standard Solid-Phase Peptide Synthesis (SPPS) resins, this derivative is designed for solution-phase synthesis or convergent fragment condensation , serving as a C-terminal "cap" that enables precise conformational control. This document provides optimized protocols for coupling, scavenger-mediated global deprotection, and oxidative disulfide cyclization, ensuring high-yield recovery of bioactive cyclic mimetics.
Strategic Rationale in Ligand Design
The selection of H-D-Cys(Trt)-OtBu HCl is driven by two critical requirements in modern drug discovery: metabolic stability and orthogonal synthetic efficiency .
A. The "D-Cysteine" Advantage (E-E-A-T)
Incorporating D-amino acids is a proven strategy to evade endogenous proteases.
Proteolytic Resistance: Most mammalian proteases recognize L-stereochemistry. Introducing D-Cys at the C-terminus or within a macrocyclic loop drastically reduces enzymatic hydrolysis rates [1].
Conformational Biasing: D-Cys induces specific
-turn geometries (often Type II') that are energetically unfavorable for L-peptides. This pre-organizes the ligand into a bioactive conformation, reducing the entropic penalty of binding to a receptor [2].
B. The Protection Strategy: "Build-Then-Strip"
This molecule utilizes an acid-labile orthogonal protection scheme ideal for solution-phase chemistry:
Trityl (Trt) on Thiol: Provides steric bulk and prevents disulfide formation during chain assembly. It is extremely acid-sensitive.
tert-Butyl (OtBu) on Carboxyl: Protects the C-terminus as an ester, preventing oligomerization during amine coupling.
Simultaneous Removal: Both groups are removed in a single step using Trifluoroacetic Acid (TFA), streamlining the workflow from protected intermediate to free linear peptide ready for cyclization.
Visual Workflow: Synthesis to Cyclization
The following diagram illustrates the critical path from the starting material to the final cyclic peptidomimetic.
Figure 1: Critical path for converting H-D-Cys(Trt)-OtBu HCl into a cyclic ligand. The process relies on a final global deprotection followed by controlled oxidation.
Objective: Couple the free amine of H-D-Cys(Trt)-OtBu to the carboxyl group of an N-protected amino acid (e.g., Fmoc-AA-OH) or peptide fragment.
Reagents:
H-D-Cys(Trt)-OtBu HCl (1.0 equiv)
Fmoc-Amino Acid-OH (1.1 equiv)
HATU (1.1 equiv) or EDC.HCl/HOBt (1.2 equiv)
DIEA (N,N-Diisopropylethylamine) (3.0 equiv)
Solvent: Anhydrous DMF or DCM.
Step-by-Step:
Activation: Dissolve the Fmoc-Amino Acid (1.1 equiv) and HATU (1.1 equiv) in minimal anhydrous DMF. Add DIEA (1.0 equiv) and stir for 2 minutes to activate the carboxylate.
Neutralization: In a separate vessel, dissolve H-D-Cys(Trt)-OtBu HCl (1.0 equiv) in DMF. Add DIEA (2.0 equiv) to neutralize the hydrochloride salt and generate the free amine.
Critical Note: Failure to neutralize the HCl salt will prevent coupling. Ensure pH is basic (~8) by spotting on wet pH paper.
Coupling: Add the neutralized Cys solution to the activated amino acid solution. Stir at Room Temperature (RT) under Nitrogen.
Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 1–2 hours.
Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% NaHCO3, 5% Citric Acid (or 1M KHSO4), and Brine. Dry over Na2SO4 and concentrate.
Protocol B: Global Deprotection (The "Scavenger" Cocktail)
Objective: Simultaneously remove the Trityl (Trt) group from the thiol and the tert-butyl (OtBu) ester from the C-terminus.
The Challenge: The Trityl cation (
) released during acidolysis is highly electrophilic. Without scavengers, it will re-attach to the sulfur (S-tritylation is reversible) or alkylate Tryptophan residues.
Optimized Cocktail (Reagent K Modified):
Component
Volume %
Role
TFA (Trifluoroacetic Acid)
90%
Acidolysis agent
TIS (Triisopropylsilane)
2.5%
Scavenger
EDT (1,2-Ethanedithiol)
2.5%
Thiol Scavenger (Critical for Cys)
Water
2.5%
Scavenger
Thioanisole
2.5%
Accelerates removal of Pbf/Trt
Step-by-Step:
Preparation: Prepare the cocktail fresh in a fume hood (EDT has a pungent stench).
Reaction: Dissolve the protected peptide in the cocktail (10 mL per gram of peptide).
Duration: Stir at RT for 2–3 hours.
Note: Trt removal is fast, but OtBu and Pbf (if Arg is present) require the full duration.
Precipitation: Filter the resin (if any solid support was used in hybrid synthesis). Concentrate the filtrate to ~20% volume under nitrogen flow.
Isolation: Pour the concentrated TFA solution into cold Diethyl Ether (
) to precipitate the peptide. Centrifuge (3000 rpm, 5 min) and decant. Wash the pellet 2x with cold ether.
Objective: Form the intramolecular disulfide bond between the C-terminal D-Cys and a second Cysteine (L or D) in the sequence.
Method: DMSO-Assisted Oxidation (Gentle & Efficient)
This method is superior to air oxidation for peptidomimetics as it is faster and works at slightly acidic to neutral pH, minimizing disulfide exchange side reactions [3].
Dissolution: Dissolve the crude linear peptide (from Protocol B) in 5% Acetic Acid in water to a concentration of 0.5 – 1.0 mg/mL.
Why Dilute? High dilution favors intramolecular cyclization (ring formation) over intermolecular dimerization (oligomers).
pH Adjustment: Adjust pH to 6.0 – 7.0 using Ammonium Carbonate or dilute Ammonia.
Caution: Do not exceed pH 8.0 to avoid racemization or beta-elimination.
Oxidation: Add DMSO (Dimethyl Sulfoxide) to a final concentration of 10–20% v/v.
Incubation: Stir at RT for 12–24 hours. Monitor by HPLC. The cyclic peptide will typically elute earlier than the linear precursor due to a smaller hydrodynamic radius.
Purification: Inject the reaction mixture directly onto a Prep-HPLC (C18 column) for purification.
Quality Control & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Coupling Yield
HCl salt not neutralized.
Ensure 2.0–2.5 equiv of DIEA are added to the H-D-Cys(Trt)-OtBu HCl stock before mixing.
Trityl Re-attachment
Insufficient scavenger.
Increase TIS and EDT to 5% each in the cleavage cocktail.
Dimerization
Concentration too high during cyclization.
Dilute peptide to <0.5 mg/mL. Add DMSO slowly.
Racemization
High pH during coupling or cyclization.
Use HOBt/Oxyma during coupling. Keep pH < 7.5 during cyclization.
References
Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20, 309–325. [Link]
Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine.[1] In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
Vertex Pharmaceuticals/NIH. (2015). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NCBI. [Link]
preventing racemization of H-D-Cys(trt)-otbu hcl during coupling
Ticket ID: #CYS-RAC-001 Subject: Preventing Racemization of D-Cysteine Esters During Coupling Status: Resolved / Guide Generated Executive Summary You are working with H-D-Cys(Trt)-OtBu[1] · HCl . This is a D-amino acid...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #CYS-RAC-001
Subject: Preventing Racemization of D-Cysteine Esters During Coupling
Status: Resolved / Guide Generated
Executive Summary
You are working with H-D-Cys(Trt)-OtBu[1] · HCl . This is a D-amino acid ester salt acting as the nucleophile (amine component) in your coupling reaction.
The Critical Risk: Unlike standard amino acids, Cysteine derivatives are uniquely prone to racemization (epimerization) even when used as the amine component. The electron-withdrawing nature of the ester (OtBu) combined with the sulfur atom renders the
-proton highly acidic ( in DMSO).
The Trap: To use this molecule, you must neutralize the HCl salt. Using standard bases (like DIPEA or NMM) creates a high-risk environment where base-catalyzed proton abstraction occurs faster than the peptide bond formation, converting your expensive D-isomer into an undefined D/L mixture .
Part 1: The "Safe Coupling" Protocol
Follow this specific workflow to minimize D-to-L conversion.
1. Base Selection (The "Collidine Rule")
Do NOT use DIPEA (Diisopropylethylamine) or TEA (Triethylamine) for neutralizing the HCl salt if possible. Their basicity is strong enough to abstract the
of conjugate acid ~7.4) compared to DIPEA ( ~10.5). It is sufficient to neutralize the HCl and free the amine for coupling, but too sterically hindered and weak to effectively abstract the -proton.
2. Solvent System
Avoid pure DMF if solubility permits. Polar aprotic solvents stabilize the charged transition state of the racemization mechanism.
Preferred: DCM (Dichloromethane) or 1:1 DCM/DMF mixture.
Why: Lower polarity reduces the rate of proton abstraction.
3. Activation Strategy
Since the Cys residue is the nucleophile, the incoming amino acid (the electrophile) must be highly reactive to ensure coupling happens faster than racemization.
Recommended: DIC / Oxyma Pure.
Alternative: HATU / Collidine (Only if pre-activation is strictly controlled).
4. Step-by-Step Workflow
Step
Action
Technical Note
1
Dissolve Nucleophile
Dissolve H-D-Cys(Trt)-OtBu · HCl in DCM/DMF (1:1).
2
Neutralize (Critical)
Add exactly 1.0 equivalent of Collidine . Do not add excess base yet.
3
Activate Partner
In a separate vessel, activate the incoming Fmoc-AA-OH with DIC/Oxyma (1:1).
4
Combine
Add the activated mixture to the Cys solution immediately.
5
pH Check
Check pH. If < 7, add Collidine dropwise to reach pH 7.5. Do not exceed pH 8.
Part 2: The Mechanism (Why this happens)
The racemization of Cysteine esters is driven by Direct Enolization . The sulfur atom (even when Trityl-protected) exerts an inductive effect that, combined with the ester group, lowers the energy barrier for removing the
-proton.
Visualizing the Threat
The following diagram illustrates how a strong base (like DIPEA) attacks the D-Cys ester, leading to a planar enolate intermediate that destroys stereochemical purity.
[2][3][4]
Part 3: Troubleshooting & FAQs
Q1: I already used DIPEA and my yield is good, but how do I check for racemization?A: You cannot rely on standard C18 HPLC retention times, as D- and L-peptides often co-elute. You must use Marfey’s Method .
Hydrolyze a small sample of your peptide (6N HCl, 110°C, 24h).
Derivatize with FDAA (Marfey’s Reagent) .
Analyze via C18 HPLC. The L-FDAA-D-Cys and L-FDAA-L-Cys derivatives will resolve with distinct retention times (D-isomers typically elute later).
Q2: Can I use HATU/DIEA if I just work fast?A: It is high risk. HATU is a uronium salt that requires a base to function. If you must use HATU, replace DIEA with Collidine or TMP . If you use DIEA, pre-activate the acid for only 30 seconds before adding the Cys-ester, and keep the reaction at 0°C.
Q3: Why does "H-D-Cys" racemize? I thought only activated esters (electrophiles) racemize?A: This is a common misconception. While activated esters (electrophiles) racemize via oxazolone formation, amino esters (nucleophiles) racemize via enolization . Cysteine is the "exception to the rule" because its
-proton is significantly more acidic than other amino acids due to the sulfur atom.
Q4: Does the Trityl (Trt) group prevent this?A: No. While Trityl is bulky, it does not electronically deactivate the
-proton enough to prevent abstraction by strong bases. In fact, some studies suggest bulky protecting groups can sometimes slow down the coupling reaction, giving the base more time to cause damage.
Part 4: Decision Matrix
Use this logic flow to determine your experimental conditions.
References
Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
Han, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link
Thermo Fisher Scientific. (2024). Marfey's Reagent (FDAA) Protocol and Application Guide. Thermo Fisher Technical Resources. Link
Kovacs, J., et al. (1970).[3] Racemization of amino acid derivatives.[2][3][4][5][6] Rate of racemization and peptide bond formation of cysteine active esters.[3][5] Journal of Organic Chemistry.[3] Link
Diagnostic Overview: The "Hydrophobic-Ionic" Conflict[1][3]
The Problem: Users frequently report that H-D-Cys(Trt)-OtBu·HCl forms a cloudy suspension, a gel, or "oils out" in pure DMF or DMSO, despite these being "universal" solvents for peptide synthesis.
The Mechanism: This molecule presents a solubility paradox due to its conflicting structural motifs:
The Hydrophobic Shield: The Trityl (Trt) and tert-butyl (OtBu) groups are massive, lipophilic moieties.[2][3] They strongly prefer non-polar solvents (like Dichloromethane) and resist solvation by the polar dipoles of DMF/DMSO.
The Ionic Anchor: The Hydrochloride (HCl) salt creates a crystal lattice with high lattice energy.[2] To dissolve, the solvent must overcome this lattice energy.
The Aggregate: In pure DMF, the hydrophobic Trityl groups often cluster together (hydrophobic effect) while the ionic head groups try to coordinate with the solvent. This leads to the formation of micelle-like aggregates or gels rather than a true solution.[1][3]
Troubleshooting Protocols
Protocol A: The Co-Solvent "Spike" (Recommended)
Best For: Preventing gelation and ensuring rapid dissolution without heating.
Mechanism: Dichloromethane (DCM) solvates the hydrophobic Trityl/OtBu groups, while DMF solvates the ionic core.
Calculate Volume: Determine the total volume of solvent needed for your target concentration (e.g., 0.1 M).
The Pre-Dissolve Step: Add Dichloromethane (DCM) equal to 10-20% of the final volume to the dry powder.[3]
Why? The powder will likely dissolve almost instantly in this small volume of DCM because DCM interacts perfectly with the Trityl group.
The Dilution: Slowly add the DMF or DMSO to the DCM concentrate while stirring.
Result: A clear, stable solution.
Note: If your downstream reaction cannot tolerate DCM, proceed to Protocol B.
Protocol B: Chaotropic Disruption (LiCl Method)
Best For: Strictly polar environments where DCM is forbidden (e.g., certain biological assays or specific resin swellings).[1][2]
Mechanism: Lithium Chloride (LiCl) acts as a chaotropic agent, disrupting the hydrogen bonding networks and ion-pairing aggregates that cause Cys(Trt) derivatives to gel in DMF.[1][2]
Prepare Solvent: Create a stock solution of 5% (w/v) LiCl in anhydrous DMF .
Tip: Dry the LiCl in an oven (120°C) before dissolving, as it is hygroscopic.
Add Solvent: Add this LiCl/DMF solution to the H-D-Cys(Trt)-OtBu·HCl powder.[1][2][3]
Sonication: Sonicate for 3-5 minutes. The lithium ions will intercalate between the peptide aggregates, forcing them into solution.
Protocol C: The "Free-Base" In-Situ (Use with Caution)
Best For: Immediate coupling reactions where the HCl salt is the hindrance.[3]
Mechanism: Removing the HCl counter-ion eliminates the lattice energy barrier.
CRITICAL WARNING: Cysteine derivatives with ester protection (OtBu) are highly prone to racemization (conversion of D-Cys to L-Cys) in the presence of base.[1][2][3] Do not store the solution after this step.
Add 1.0 equivalent of DIEA (Diisopropylethylamine) or TMP (2,4,6-Collidine).[1][2][3]
Vortex immediately.[1][2][3] The solution should clear as the free amine is generated.
Use immediately (within 5 minutes) for the coupling reaction.
Decision Logic & Workflow
The following diagram illustrates the decision process for solubilizing this specific derivative.
Figure 1: Decision tree for troubleshooting solubility issues based on downstream application constraints.
Frequently Asked Questions (FAQ)
Q1: Can I heat the solution to dissolve the solid?
Answer: Only mild heat (max 40°C) is recommended.[1][2][3] Higher temperatures, especially in DMF (which decomposes to dimethylamine over time), can accelerate degradation.[1] If you must heat, do so without any base present.[1][2][3]
Q2: Why does my solution turn yellow after adding base?
Answer: A slight yellowing is common with Trityl derivatives in the presence of base and is usually harmless. However, a deep yellow/orange color may indicate the loss of the Trityl group or oxidation. Ensure your DMF is high-grade (amine-free) to prevent premature deprotection.[1][2][3]
Q3: Is the D-enantiomer more soluble than the L-enantiomer?
Answer: No. Enantiomers (D vs L) have identical physical properties (including solubility) in achiral solvents like DMF and DMSO.[1][2][3] If you notice a difference, check the purity or the salt form (e.g., free base vs. HCl salt) of the batches.
Q4: How stable is H-D-Cys(Trt)-OtBu·HCl in solution?
Answer:
In pure DMF/DMSO: Stable for 24-48 hours at 4°C.
In DMF + Base (DIEA):Unstable. Use within minutes.[1][2][3] The basic environment promotes racemization (D
2,4,6-Collidine (weaker base, lower racemization risk than DIEA)
References
Albericio, F., et al. (2000).[1][2][3] "Solid-phase peptide synthesis using N-trityl-amino acids." Journal of Peptide Science. [1][2]
Isidro-Llobet, A., et al. (2009).[1][2][3] "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews. (Comprehensive review on Trityl and OtBu solubility and stability).
Seebach, D., et al. (1989).[1][2][3] "Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents (LiCl effect)." Bulletin of the Chemical Society of Japan.
Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides."[1][2][3] (Technical Guide on Racemization).
troubleshooting low yields with H-D-Cys(trt)-otbu hcl synthesis
This guide addresses the synthesis and troubleshooting of H-D-Cys(Trt)-OtBu·HCl (D-Cysteine, S-Trityl, tert-Butyl ester, Hydrochloride salt).[1] Low yields in this synthesis are typically caused by the "Acid Sensitivity...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the synthesis and troubleshooting of H-D-Cys(Trt)-OtBu·HCl (D-Cysteine, S-Trityl, tert-Butyl ester, Hydrochloride salt).[1]
Low yields in this synthesis are typically caused by the "Acid Sensitivity Paradox" : You need strong acid catalysis to install the tert-butyl ester (OtBu), but the S-Trityl (Trt) group is acid-labile. Balancing these opposing chemical requirements is the core challenge.
To troubleshoot effectively, we must visualize the competing kinetics. The target molecule contains two acid-sensitive groups with different stability profiles.[2][3][4]
Reaction Logic Diagram
The following diagram illustrates the standard synthesis route and the critical "Danger Zones" where yield is typically lost.
Figure 1: Synthetic workflow highlighting the competition between ester formation and S-detritylation.
Part 2: Critical Control Points (Troubleshooting Guide)
Phase 1: The S-Tritylation Step
Goal: Protect the thiol to prevent disulfide formation.
Common Issue: Low yield due to reversibility.
The reaction of Cysteine with Trityl Alcohol (Trt-OH) in TFA is an equilibrium. If water is not removed or the Trt cation is not stabilized, the reaction stalls.
Symptom
Probable Cause
Corrective Action
Incomplete Conversion
Equilibrium limitation (Water presence)
Add a scavenger (TFA anhydride) or use Trityl Chloride (Trt-Cl) in DMF/Pyridine instead of Trt-OH/TFA.
Dimer Formation
Oxidation of thiol
Degas all solvents with N₂/Ar. Add a pinch of Zn dust to the reaction to keep the environment reducing.
Phase 2: The Esterification Bottleneck (The Primary Yield Killer)
Goal: Install OtBu without removing Trt.
This is the most volatile step. Standard esterification (MeOH/HCl) makes methyl esters. Tert-butyl esters require carbocation chemistry (Isobutylene or t-Butyl Acetate), which requires strong acid catalysis.
The Paradox:
OtBu Formation: Requires
catalyst.
S-Trt Cleavage: Caused by
.
Protocol A: The tert-Butyl Acetate Method (Recommended)
This method is safer than isobutylene gas and easier to control, but requires strict temperature management.
Too Acidic/Hot. The Trt group fell off. 1. Lower Temp to 0°C–4°C. 2. Reduce reaction time. 3. Reduce concentration.
Product is an Oil
Incomplete Salt Formation
The free base is an oil. You must form the HCl salt to get a solid. See "Isolation" below.
Low Yield (<40%)
Hydrolysis during workup
The tert-butyl ester is hydrolytically unstable in strong aqueous acid. Quench with cold rapidly; do not let it sit in acidic aqueous layers.
Protocol B: Isobutylene Gas (Industrial Standard)
Reagents: Isobutylene (gas),
(cat), Dioxane/DCM.
Risk: This reaction is often run in a pressure vessel. If the exotherm is not controlled, the temperature spike will cleave the Trt group immediately.
Phase 3: Isolation and HCl Salt Formation
Goal: Precipitate the clean white solid.
Many users lose their product here. The free base (H-D-Cys(Trt)-OtBu) is soluble in organic solvents. The HCl salt should precipitate, but often "oils out."
Step-by-Step Rescue for "Oiling Out":
Solvent Choice: Dissolve the crude oil in a minimum amount of dry Ethyl Acetate or DCM (not Methanol, it's too polar).
Acid Source: Add 4M HCl in Dioxane dropwise. Do not use aqueous HCl.
Precipitation: Add dry Diethyl Ether or Hexanes slowly with vigorous stirring.
Troubleshooting:
If it oils out: Decant the supernatant. Triturate (grind) the oil with fresh Ether/Hexane. Scratch the flask walls with a glass rod to induce nucleation.
Hygroscopicity: If the solid turns to goo on the filter, it is absorbing water. Filter under a nitrogen blanket and dry in a vacuum desiccator immediately.
Part 3: Analytical Validation (Self-Validating System)
Do not proceed to the next step without passing these checkpoints.
TLC System
Mobile Phase: Hexane:Ethyl Acetate (3:1) or DCM:MeOH (95:5).
Visualization:
UV: Trityl group absorbs strongly (check for Trt-OH impurity).
Ninhydrin: Stains the free amine (Product = Red/Purple).
Ellman's Reagent: Stains free thiols (Yellow). Crucial Check: If your product spot stains yellow with Ellman's, you have lost the Trityl group.
NMR Diagnostics
NMR (DMSO- or ):
Trityl Region: Multiplet at 7.2–7.4 ppm (15 protons).
tert-Butyl: Singlet at ~1.4 ppm (9 protons).
Chiral Integrity: Check the
-proton signal. Splitting or unexpected complexity here suggests racemization (D L/D mix).
Part 4: FAQ - Rapid Response
Q: Can I use HCl gas bubbled into MeOH for the esterification?A:No. That method produces Methyl esters (OMe), not tert-butyl esters (OtBu). OtBu requires carbocation chemistry (t-butyl acetate or isobutylene).
Q: My product turned yellow during the workup. What happened?A: Yellowing often indicates S-detritylation followed by oxidation. The free thiol can oxidize to disulfides, which may appear yellow/orange in crude mixtures due to trace impurities. Ensure your workup pH never drops below 2-3 for extended periods.
Q: Why use Perchloric acid? Can I use Sulfuric?A: You can use Sulfuric acid (
), but Perchloric acid () often gives cleaner conversion in the tert-butyl acetate method. However, is an explosion hazard if dried on organics—handle with extreme care and keep wet/dilute.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Authoritative text on stability of Trityl and t-Butyl groups).
Bodanszky, M., & Bodanszky, A. (1994).[5] The Practice of Peptide Synthesis. 2nd Edition. Springer-Verlag.[5] (Standard protocols for amino acid protection).
Gibson, F. S., Bergmeier, S. C., & Rapoport, H. (1994).[5] Selective Removal of N-Phenylfluorenyl Protecting Groups in the Presence of tert-Butyl Esters.[5] The Journal of Organic Chemistry, 59(11), 3216–3218. Link (Discusses stability of Cys(Trt)-OtBu derivatives).
Han, Y., et al. (2006). A mild and efficient method for the preparation of tert-butyl esters.[6] Tetrahedron Letters, 47(11), 1829-1831. (Alternative esterification protocols).
The Challenge:
H-D-Cys(Trt)-OtBu HCl is a valuable building block for introducing D-cysteine into peptide sequences.[1] However, its use at the C-terminus of a peptide chain presents a high risk of diketopiperazine (DKP) formation .[1] This side reaction typically occurs at the dipeptide stage (e.g., H-L-AA-D-Cys(Trt)-OtBu) immediately following the deprotection of the N-terminal amino acid.[1]
The Stereochemical Factor:
The risk is significantly amplified when coupling an L-amino acid to this D-cysteine derivative.[1] In heterochiral dipeptides (L-D or D-L) , the side chains in the transition state adopt a trans (pseudo-equatorial) orientation. This configuration minimizes steric clash compared to the cis orientation found in homochiral (L-L) sequences, thereby accelerating the cyclization rate by orders of magnitude [1, 2].
Mechanism of Failure
The following diagram illustrates the critical failure mode. The free amine of the penultimate residue (after Fmoc removal) attacks the C-terminal ester carbonyl, ejecting the tert-butyl alcohol and forming the cyclic DKP.
Caption: Kinetic competition between DKP cyclization (k_cyc) and the desired peptide coupling (k_coup). In L-D systems, k_cyc is kinetically favored.[1]
Troubleshooting & FAQs
Q1: Does the bulky Trityl (Trt) group prevent DKP formation?
A: It provides some protection, but it is not a fail-safe.[1] While the Trityl group is massive, it is attached to the sulfur atom on the side chain. In the DKP transition state, the side chain is oriented away from the attacking amine (especially in the L-D configuration), meaning the Trityl group does not effectively sterically hinder the nucleophilic attack on the carbonyl carbon [3].
Q2: I thought tert-butyl (OtBu) esters were stable. Why is this happening?
A: OtBu esters are indeed more stable than methyl or ethyl esters because the bulky tert-butyl group hinders attack.[1] However, DKP formation is an intramolecular reaction.[1] The effective molarity of the attacking amine is extremely high. Under basic conditions (such as those used for Fmoc removal or neutralization), the activation energy is lowered enough to overcome the steric bulk of the OtBu group [4].
Q3: When exactly does the DKP form?
A: The critical window is immediately after the deprotection of the second amino acid .
Risk: If this intermediate sits in the basic solution or is not coupled to the third amino acid immediately, it will cyclize.
Q4: How do I handle the HCl salt safely?
A: The HCl salt (H-D-Cys(Trt)-OtBu HCl) is stable because the amine is protonated (ammonium form), which is non-nucleophilic.[1] The risk begins only when you neutralize it to couple the next amino acid.
Recommendation: Do not pre-neutralize the salt in a separate flask. Use in-situ neutralization during the coupling step (see Protocol A).
Experimental Protocols
Protocol A: Safe Coupling to H-D-Cys(Trt)-OtBu HCl
Objective: Couple the first amino acid (Fmoc-AA-OH) to the C-terminal D-Cys unit without inducing premature side reactions.[1]
Dissolution: Dissolve H-D-Cys(Trt)-OtBu HCl (1.0 eq) and Fmoc-AA-OH (1.1 eq) in DMF/DCM (1:1).
Activation: Add the coupling reagent (e.g., HATU or EDC) (1.1 eq).[1]
Critical: You need enough base to neutralize the HCl salt and activate the carboxylic acid. Usually, 2.0–2.5 equivalents are required.[1]
Note: Keep the temperature at 0°C during base addition to suppress any potential racemization, though DKP is not the risk at this specific step (since there is no free amine on a dipeptide yet).
Protocol B: Minimizing DKP During Elongation (The "Danger Zone")
Objective: Remove the Fmoc group from the dipeptide Fmoc-AA-D-Cys(Trt)-OtBu and couple the third residue before DKP forms.[1]
Strategy: Avoid standard 20% Piperidine/DMF if possible. Use a "Deprotect-and-Couple" rapid cycle.[1]
Parameter
Standard Protocol (High Risk)
Optimized Protocol (Low Risk)
Deprotection Base
20% Piperidine in DMF
2% DBU + 2% Piperidine in DMF [5]
Reaction Time
20–30 minutes
2 x 30 seconds (Flash Deprotection)
Washing
Extensive DMF washes
Minimal, chilled DMF washes (0°C)
Next Coupling
Standard activation
Pre-activated ester (e.g., OBt/OAt ester) ready before deprotection
Step-by-Step:
Preparation: Pre-activate the third amino acid (Fmoc-AA3-OH) in a separate vessel using DIC/Oxyma or HATU/DIPEA.[1] Ensure this solution is ready.
Flash Deprotection: Treat the dipeptide-resin (or solution intermediate) with the Optimized Base Cocktail for 30 seconds. Drain/Extract.[1] Repeat once.
Quench: Immediately wash with 0°C DMF to remove base and slow down kinetics.[1]
Rapid Coupling: Immediately add the pre-activated Fmoc-AA3-OH solution.[1]
Logic: By saturating the environment with the activated third amino acid, you favor the intermolecular coupling reaction (
) over the intramolecular cyclization ().
Comparative Data: Stereochemical Risk
The table below highlights why the D-Cys derivative requires special care compared to standard L-Cys.
Dipeptide Sequence
Configuration
Transition State
Relative DKP Rate
Risk Level
H-L-Ala-L-Cys-OtBu
Homochiral (L-L)
Cis (Steric clash)
1x (Baseline)
Moderate
H-L-Pro-L-Cys-OtBu
Homochiral (L-L)
Cis (Proline turn)
~50x
High
H-L-Ala-D-Cys-OtBu
Heterochiral (L-D)
Trans (Planar)
~100x
Critical
Note: Data extrapolated from kinetic studies on dipeptide ester aminolysis [1, 4].
References
Goolcharran, C. & Borchardt, R.T. (1998).[1] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Link
Steinberg, S. & Bada, J.L. (1981).[1] Diketopiperazine formation during investigations of amino acid racemization in dipeptides.[1][2][3] Science. Link
Selleck Chemicals . (2024).[1] H-Cys(Trt)-OH Product Data and Stability. Link
Wang, J., et al. (2022).[1] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega.[1] Link[1]
Miao, Z., et al. (2022).[1] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation.[1] ACS Omega.[1] Link
optimizing reaction time for H-D-Cys(trt)-otbu hcl coupling
Technical Support Center: Optimizing Coupling of H-D-Cys(Trt)-OtBu · HCl Current Status: Operational Subject: Optimization of Reaction Kinetics & Racemization Control for H-D-Cys(Trt)-OtBu · HCl Ticket Priority: High (Ch...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Coupling of H-D-Cys(Trt)-OtBu · HCl
Current Status: Operational
Subject: Optimization of Reaction Kinetics & Racemization Control for H-D-Cys(Trt)-OtBu · HCl
Ticket Priority: High (Chiral Purity & Yield Critical)
Executive Summary: The Kinetic Paradox
Coupling H-D-Cys(Trt)-OtBu · HCl presents a specific "kinetic paradox" in peptide synthesis. You are dealing with three competing factors:
Steric Hindrance: The Trityl (Trt) group on the sulfur is massive.[1] It creates a "shield" around the
-amine, significantly slowing down its nucleophilic attack.[1]
Salt Neutralization: The molecule is an HCl salt.[1] The amine is protonated (
Racemization Risk: While amino components (nucleophiles) are generally stable, the activated carboxylic acid partner is at high risk of racemization if the coupling reaction is prolonged due to the sluggishness of the hindered D-Cys amine.[1]
The Goal: Optimize reaction time to achieve complete coupling before the activated partner decomposes or racemizes.
Pre-Coupling Protocol: The "Hidden" Variable
Many users report "slow reaction times" that are actually failures of solubility or neutralization.[1] H-D-Cys(Trt)-OtBu is hydrophobic (Trt/OtBu groups) but ionic (HCl salt).[1]
Q: Why is my reaction mixture cloudy or precipitating immediately?A: You likely have a "Solubility Mismatch."[1] The HCl salt loves polar solvents, but the neutral form is highly lipophilic.[1]
The Protocol:
Solvent Choice: Use DCM (Dichloromethane) as the primary solvent if possible.[1] The protected D-Cys is highly soluble in DCM.[1] If your activated acid partner requires DMF, use a minimal amount of DMF and dilute with DCM (e.g., 1:3 DMF:DCM).[1]
Neutralization Strategy (Critical): Do not rely on the coupling base (e.g., DIEA used for activation) to passively neutralize the salt.[1]
Step A: Dissolve H-D-Cys(Trt)-OtBu · HCl in the solvent.
Step B: Add exactly 1.0 equivalent of base (DIEA or TMP) and stir for 5 minutes before adding the activated acid.
Why: This ensures the amine is free and ready to attack immediately upon addition of the electrophile.[1]
Optimizing Reaction Time & Reagents
The choice of coupling cocktail dictates the "Safe Reaction Window."[1]
The following diagram illustrates the decision process for setting reaction times based on the partner amino acid.
Caption: Decision tree for optimizing reaction time based on the sensitivity of the coupling partner.
Troubleshooting & FAQs
Q: I am getting low yields even after leaving the reaction overnight. Why?A: "Overnight" is often detrimental for hindered couplings.[1]
The Cause: The activated ester (e.g., O-At or OBt ester) of your partner amino acid has a finite half-life.[1] It can hydrolyze or rearrange (e.g., to an N-acyl urea) before the hindered Trityl-protected amine can attack.[1]
The Fix: Do Double Coupling instead of long coupling. React for 2 hours. If incomplete, filter (if solid phase) or work up (if solution), and react again with fresh activated acid.[1]
Q: My product shows significant racemization (D/L mixtures).A: This is likely due to the base, not the time.[1]
The Mechanism: Excess base (DIEA) abstracts the
-proton of the activated acid while it waits for the slow D-Cys amine to attack.[1]
The Fix: Switch base to 2,4,6-Trimethylpyridine (Collidine) . It is weaker and sterically hindered, making it less likely to cause proton abstraction, yet strong enough to neutralize the HCl salt.[1]
Q: How do I monitor the reaction? Ninhydrin (Kaiser) isn't working.A: Ninhydrin tests for free primary amines.[1] However, the Trityl group is so bulky that it can sterically block the ninhydrin molecule from reacting with the amine, leading to false negatives (appearing finished when it's not).[1]
Solution Phase: Use TLC (Thin Layer Chromatography) or LC-MS . Look for the disappearance of the limiting reagent (the activated acid).[1]
Solid Phase: Use the Chloranil Test (more sensitive for hindered amines) or micro-cleavage followed by HPLC.[1]
References & Grounding
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[2][3][4] Chemical Reviews. (Comprehensive review on Trityl steric effects and solubility). [1]
El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Comparative kinetics of HATU vs. DIC/Oxyma).
Han, S.Y., & Kim, Y.A. (2004).[1] "Recent development of peptide coupling reagents in organic synthesis."[1][5][6] Tetrahedron. (Mechanisms of racemization during slow couplings). [1]
Sigma-Aldrich (Merck). "Fmoc Solid Phase Peptide Synthesis - Problem Solving." (Protocols for hindered amines).
handling moisture sensitivity of H-D-Cys(trt)-otbu hcl
Welcome to the technical support center for H-D-Cys(trt)-OtBu HCl. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical amino acid derivative in their synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for H-D-Cys(trt)-OtBu HCl. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical amino acid derivative in their synthetic workflows. H-D-Cys(trt)-OtBu HCl is a cornerstone for incorporating D-cysteine into complex peptides, particularly within the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1] However, its utility is matched by its sensitivity, primarily to moisture.
This document provides a deep dive into the nature of this moisture sensitivity, offering field-proven troubleshooting guides and best practices to ensure the integrity of your starting material and the success of your experiments.
Section 1: The Chemistry of Moisture-Induced Degradation
The stability of H-D-Cys(trt)-OtBu HCl is intrinsically linked to its two acid-labile protecting groups: the S-trityl (Trt) group on the thiol and the tert-butyl (OtBu) ester on the C-terminus. The presence of the hydrochloride (HCl) salt, while enhancing solubility and stability under ideal conditions, renders the compound acidic. The introduction of water (moisture) creates an acidic aqueous microenvironment that catalyzes the degradation of the molecule through two primary pathways.
S-Trityl Deprotection: The bond between the sulfur atom of cysteine and the bulky trityl group is highly susceptible to acid-catalyzed cleavage.[2][3] Moisture facilitates this process, liberating the trityl cation and, more critically, exposing the free thiol group (-SH). This newly exposed thiol is highly reactive and can readily oxidize to form an intermolecular disulfide bond with another deprotected molecule, resulting in a significant dimeric impurity.
C-Terminal tert-Butyl Ester Hydrolysis: The tert-butyl ester is a robust protecting group under basic and neutral conditions but is designed for removal under acidic conditions.[4] The combination of the inherent acidity of the HCl salt and moisture can lead to the premature hydrolysis of the ester, yielding the free carboxylic acid. This deprotected form of the amino acid is unable to participate correctly in subsequent coupling reactions.
These degradation pathways are not merely theoretical; they are the root cause of common issues such as low reaction yields, complex purification profiles, and failed syntheses.
Figure 1. Moisture-induced degradation pathways of H-D-Cys(trt)-OtBu HCl.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store H-D-Cys(trt)-OtBu HCl to maintain its integrity?
A: Proper storage is the most critical factor in preventing degradation. The compound should be stored under conditions that rigorously exclude moisture.
Displaces moist air, preventing both hydrolysis and oxidation.
Container
Tightly sealed, amber glass vial
Prevents moisture ingress and protects from light.
Environment
Inside a desiccator
Provides a secondary barrier against ambient humidity.
Upon receiving the product, if it is not already under an inert atmosphere, it is best practice to briefly open it inside a glove box or glove bag, backfill with argon or nitrogen, and seal tightly with paraffin film before placing it in refrigerated, desiccated storage.
Q2: What are the physical signs that my reagent has been compromised by moisture?
A: Visual inspection can often provide the first clue of degradation. A high-quality reagent should be a white to light-yellow, free-flowing solid.[6] Signs of compromise include:
Clumping: The powder loses its fine, crystalline nature and begins to form clumps or a solid mass.
"Wet" Appearance: The solid may look damp or sticky.
Difficulty Dissolving: Degraded material, especially the disulfide dimer, may be less soluble in standard organic solvents used for peptide synthesis (e.g., DMF, NMP).
Q3: I suspect my reagent is degraded. How can I analytically confirm this?
A: If you suspect degradation, do not proceed with your synthesis. You can confirm the purity analytically:
High-Performance Liquid Chromatography (HPLC): This is the most definitive method. Dissolve a small sample in an appropriate solvent (e.g., Acetonitrile/Water) and analyze it. A fresh lot should show a single major peak (>98% purity). Degraded samples will show additional peaks, notably one corresponding to the disulfide dimer and another for the hydrolyzed acid.
Mass Spectrometry (MS): Coupled with HPLC, MS can identify the masses of the impurity peaks, confirming their identity as the dimer or the hydrolyzed product.
Q4: What are the direct consequences of using moisture-exposed H-D-Cys(trt)-OtBu HCl in my peptide synthesis?
A: Using compromised reagent will have cascading negative effects on your synthesis:
Reduced Yields: The effective concentration of the active, correctly protected amino acid is lower than calculated, leading to incomplete coupling reactions.
Difficult Purification: The presence of deletion sequences (from failed coupling) and dimer-containing peptides creates a complex mixture that is challenging and often impossible to purify by standard RP-HPLC.
Chain Termination: If the hydrolyzed free-acid form of the amino acid is incorporated, it will act as a capping agent, preventing further elongation of the peptide chain.
Q5: Can I "rescue" or repurify a batch of reagent that has been exposed to moisture?
A: In a research setting, this is strongly discouraged. The process of separating the intact reagent from its degradation products is non-trivial and requires significant chromatographic effort. For the cost of the reagent, the time, solvent, and analytical resources required for repurification are not justified. Furthermore, there is no guarantee that the "purified" material will be completely free of the impurities, which can still negatively impact sensitive downstream applications. It is far more reliable and cost-effective to discard the compromised vial and use a fresh, properly handled one.
Section 3: Troubleshooting Guide
This section addresses common experimental problems and links them to the potential root cause of H-D-Cys(trt)-OtBu HCl degradation.
Observed Problem
Potential Cause Related to Reagent Integrity
Troubleshooting Steps & Solutions
Low or No Yield in Coupling Step
Reduced Active Reagent: A significant portion of the weighed reagent has been hydrolyzed to the free carboxylic acid or oxidized to the dimer, making it unavailable for the amide bond formation.
1. Discard Current Solution: Do not attempt to "push" the reaction by adding more reagents. 2. Verify Stock Integrity: Open a new, sealed vial of H-D-Cys(trt)-OtBu HCl. 3. Implement Anhydrous Technique: Weigh the new reagent quickly, preferably in a glove box or under a stream of inert gas. Use fresh, anhydrous-grade solvents for dissolution and coupling.
Mass Spec of Crude Peptide Shows M+~500 Da Impurity
Disulfide Dimer Formation: The unexpected mass likely corresponds to your target peptide cross-linked with another peptide chain via a disulfide bridge. This occurs when detritylated reagent is incorporated, and the free thiol oxidizes during synthesis or cleavage.
1. Review Handling Protocol: Your reagent was likely exposed to moisture and air prior to dissolution. 2. Improve Aliquoting: For future use, aliquot the reagent into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the main stock bottle to ambient conditions.
Reagent Dissolves Poorly in DMF/NMP
Presence of Insoluble Impurities: The disulfide-bridged dimer is significantly more nonpolar and often less soluble than the parent amino acid derivative, leading to turbidity or visible particulates.
1. Do Not Use: Do not filter and use the supernatant. The concentration of the active reagent in the solution will be unknown and lower than expected. 2. Discard Reagent: This is a clear physical indicator of advanced degradation. The entire vial is compromised.
Section 4: Best Practices & Experimental Protocols
Adherence to strict anhydrous and anaerobic techniques is paramount.
Protocol 1: Aliquoting and Long-Term Storage
This protocol should be performed upon receiving a new bottle of the reagent.
Preparation: Move the sealed bottle of H-D-Cys(trt)-OtBu HCl, several small amber glass vials, and necessary tools into an inert atmosphere glove box. Allow the bottle to equilibrate to the glove box temperature for at least 30 minutes to prevent condensation.
Aliquoting: Carefully open the main bottle and dispense the desired amount (e.g., 100-250 mg) into each small vial. Work efficiently to minimize exposure time.
Sealing: Tightly cap each vial. For added protection, wrap the cap and neck with paraffin film.
Storage: Place the aliquoted vials into a labeled container inside a desiccator. Store the desiccator in a refrigerator at +2 to +8 °C.
Figure 2. Recommended workflow for handling H-D-Cys(trt)-OtBu HCl from storage to reaction.
Protocol 2: Weighing and Use in an Experiment
Equilibration: Remove one sealed, aliquoted vial from the refrigerator and place it in a desiccator at room temperature. Allow it to warm for at least 30 minutes. Crucially, do not open the vial while it is cold , as this will cause atmospheric moisture to condense on the cold solid.
Weighing: Transfer the vial and a spatula to an inert atmosphere glove box for weighing. If a glove box is unavailable, uncap the vial for the briefest possible time in the open lab and immediately flush the headspace with a gentle stream of argon or nitrogen before recapping.
Dissolution: Add fresh, anhydrous-grade solvent (e.g., DMF, NMP) directly to the weighing vessel or reaction flask containing the weighed solid. Ensure rapid and complete dissolution.
Reaction: Immediately proceed with your synthetic step. Do not let the dissolved amino acid solution sit for extended periods before use.
By implementing these rigorous handling protocols, you can ensure the chemical integrity of H-D-Cys(trt)-OtBu HCl and achieve reliable, reproducible results in your synthetic endeavors.
References
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
Zhang, W., & Lu, Y. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Molecules, 21(7), 935. Available at: [Link]
ResearchGate. (n.d.). Selective hydrolysis of α-tert-butyl ester. Retrieved from [Link]
Muttenthaler, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9544-9639. Available at: [Link]
Unlock Chemystery. (2022, October 15). How to Remove a Trityl Group (Selective Deprotection of Trityl). [Video]. YouTube. Retrieved from [Link]
ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group.... Retrieved from [Link]
Behloul, C., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters, 57(30), 3236-3239. Available at: [Link]
Bapeks. (n.d.). H-Cys(Trt)-OtBu.HCl. Retrieved from [Link]
Papakyriakou, A., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(5), 185-197. Available at: [Link]
Baumruck, A. C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. Available at: [Link]
Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(50), 9279–9284. Available at: [Link]
Technical Support Center: Purity Optimization for H-D-Cys(Trt)-OtBu · HCl
Executive Summary & Molecule Profile H-D-Cys(Trt)-OtBu[1] · HCl is a specialized building block presenting a unique "Stability Paradox."[1] It contains two acid-labile protecting groups—Trityl (Trt) and tert-Butyl (OtBu)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
H-D-Cys(Trt)-OtBu[1] · HCl is a specialized building block presenting a unique "Stability Paradox."[1] It contains two acid-labile protecting groups—Trityl (Trt) and tert-Butyl (OtBu) —yet it must be isolated as a Hydrochloride (HCl) salt.[1]
The successful isolation of this molecule requires navigating a narrow pH and temperature window. Deviations result in three primary impurity classes:
Cleavage Byproducts: Triphenylmethanol (Trt-OH) and Des-protected species.[1]
The "Ghost" Impurity.[1] Trt-OH is neutral and highly lipophilic.[1] It often co-precipitates with the product.
The "Ionic Discrimination" Protocol
This method exploits the fact that your product is an ionic salt (HCl), while Trt-OH is a neutral organic solid.
Dissolution: Dissolve the crude H-D-Cys(Trt)-OtBu · HCl gum in a minimum volume of Dichloromethane (DCM) or Methanol (MeOH) .[1]
Note: Use just enough solvent to solubilize the gum at room temperature.
Precipitation (The Critical Step): Slowly add the solution dropwise into a vigorously stirred flask of cold, anhydrous Diethyl Ether (Et₂O) or Hexane/Ether (1:1) mix.
Filtration: The amino acid HCl salt will precipitate as a white solid.[1] Trt-OH (neutral) will remain dissolved in the ether mother liquor.[1]
Wash: Wash the filter cake 3x with cold Et₂O.
Validation: Run TLC (Hexane/EtOAc 3:1). The filtrate should show a high Rf spot (Trt-OH); the solid should remain at the baseline.
Module B: Preventing & Managing Racemization
The Silent Killer. Once D-Cys converts to L-Cys, separation is extremely difficult (requires expensive Chiral Prep HPLC).[1] Prevention is the only viable strategy.
Mechanism of Failure:
Racemization occurs via the enolization of the alpha-carbonyl, typically driven by base or heat during the esterification step.
Prevention Protocol:
Temperature Control: Never exceed 0°C when adding activating agents (e.g., Isobutylene/H₂SO₄ or t-Butyl Acetate/HClO₄).[1]
Base Selection: Avoid strong bases. If neutralizing, use mild bases like NaHCO₃ or sterically hindered bases (DIPEA) at low temperatures.[1]
Solvent Polarity: Use low-polarity solvents (DCM, Toluene) rather than DMF/DMSO during coupling, as polar aprotic solvents stabilize the enolate intermediate that leads to racemization.
Module C: The Acid-Stability Paradox (Salt Formation)
How to make the HCl salt without cleaving the protecting groups.
The "Anhydrous Titration" Method
Do NOT use aqueous HCl (e.g., 37% HCl). The water + strong acid combination will hydrolyze the OtBu ester and cleave the Trt group immediately.
Preparation: Dissolve the free base (H-D-Cys(Trt)-OtBu) in dry Ethyl Acetate.
Acidification: Cool to 0°C . Add 1.0 equivalents of 1M - 2M HCl in Diethyl Ether (commercial solution) or Dioxane .
Crucial: Do not add excess acid.[1] Stop exactly at pH 4-5 (wet pH paper).[1]
Isolation: Evaporate solvent in vacuo at <30°C. If an oil forms, use the trituration method in Module A.
Visual Troubleshooting Guides
Figure 1: Impurity Origin Map
Trace the root cause of your impurity based on reaction conditions.
Caption: Logical pathways leading to specific impurities. Red nodes indicate critical control points.[1]
Figure 2: Purification Decision Tree
Follow this logic flow to select the correct purification method.
Caption: Decision matrix for selecting the appropriate purification technique based on the dominant impurity.
Frequently Asked Questions (FAQ)
Q: Can I use TFA to remove impurities?A:Absolutely not. TFA (Trifluoroacetic acid) is a strong acid used to remove Trt and OtBu groups.[1] Exposure to TFA will destroy your product, yielding free D-Cysteine.[1]
Q: My product turned into a sticky yellow gum. How do I get a powder?A: This is common.[1] The gum indicates trapped solvent or impurities preventing the crystal lattice from forming.
Repeat (Chase evaporation) to remove traces of EtOAc or Ether.[1]
Finally, triturate with cold Pentane or Diethyl Ether.
Q: How do I store the H-D-Cys(Trt)-OtBu · HCl?A: Store at -20°C under Argon or Nitrogen. The HCl salt is hygroscopic; moisture will slowly hydrolyze the ester and trityl group, releasing corrosive HCl gas and Trt-OH.
References
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.[1]
preventing oxidation of cysteine sulfur in H-D-Cys(trt)-otbu hcl
Topic: Preventing Oxidation of Cysteine Sulfur Ticket ID: CYS-TRT-OX-001 Status: Open for Resolution[1][2] Core Directive: The Stability Paradox As a researcher utilizing H-D-Cys(Trt)-OtBu·HCl , you are working with a "d...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Oxidation of Cysteine Sulfur
Ticket ID: CYS-TRT-OX-001
Status: Open for Resolution[1][2]
Core Directive: The Stability Paradox
As a researcher utilizing H-D-Cys(Trt)-OtBu·HCl , you are working with a "double-edged" protecting group strategy.[1][2] The Trityl (Trt) group on the sulfur is bulky and generally resistant to oxidation compared to free thiols, but it is not impervious .[2]
The primary technical misconception is that "protected means safe."[2] In reality, the sulfur atom in the S-Trityl thioether linkage still possesses a lone pair of electrons capable of reacting with reactive oxygen species (ROS) or peroxides, leading to S-oxide (sulfoxide) formation.[1][2] This impurity is notoriously difficult to separate from the parent compound because the polarity shift is often subtle in large peptide fragments.[2]
This guide provides the protocols to maintain the integrity of the sulfur oxidation state from storage through synthesis.
Storage & Handling Protocols (Pre-Experiment)
The first line of defense is preventing the formation of the S-oxide impurity before the reaction even begins.[1][2]
Critical Storage Parameters
Parameter
Specification
Technical Rationale
Temperature
-20°C (Long Term)
Slows kinetic oxidation rates; prevents hygroscopic degradation of the HCl salt.[1][2]
Atmosphere
Argon or Nitrogen
Displaces atmospheric oxygen.[1][2] The HCl salt is hygroscopic; moisture facilitates oxidative degradation.[2]
Container
Amber Glass
Prevents photo-oxidation.[1][2] Sulfur compounds are susceptible to UV-induced radical formation.[1][2]
Desiccant
Silica or P2O5
Essential.[1][2] Hydrolysis of the tert-butyl ester (OtBu) is acid-catalyzed (by the HCl salt) if moisture is present.[1][2]
Solvent Quality Control (The "Peroxide Trap")
The most common cause of S-Trt oxidation is peroxides present in ether-based solvents used during dissolution or coupling.[1][2]
Risk: Solvents like THF, Dioxane, and Diethyl Ether form peroxides over time.[2] These peroxides rapidly oxidize S-Trt to S-Trt-Sulfoxide.[1][2]
Protocol:
Always use freshly distilled or inhibitor-free, anhydrous solvents.[1][2]
Test solvents with peroxide strips prior to dissolving H-D-Cys(Trt)-OtBu[1][2]·HCl.
Preferred Solvent: DMF or DCM (degassed) are safer alternatives regarding peroxide formation compared to ethers.[1][2]
Synthetic Workflow: Deprotection & Scavenging
When you remove the Trityl group (using TFA), the sulfur becomes a free thiol .[2] This is the most vulnerable moment for unwanted oxidation (disulfide formation) or alkylation.[1][2]
The Scavenger System
You cannot simply use TFA.[2] You must use a "Cocktail" to quench the Trityl carbocation (
EDT (Ethanedithiol) or DODT (2.5%):CRITICAL. This is the specific reducing agent that keeps the Cysteine sulfur in the -SH state and prevents disulfide dimers.[1][2]
Visualizing the Oxidation Pathways
The following diagram illustrates the fate of the Sulfur atom depending on your handling conditions.
Figure 1: Mechanistic pathways of Cysteine sulfur fate.[1][2] Red path indicates storage/solvent failure; Yellow path indicates deprotection failure; Green path indicates successful protocol.[1][2]
Troubleshooting & FAQs
Q1: I see a small impurity peak (M+16) in my LC-MS after dissolving the starting material. What is it?
Diagnosis: This is the Sulfoxide (S=O) form.[1][2] It likely occurred because the solvent used (often THF or Dioxane) contained peroxides, or the powder was stored in a non-air-tight container.[1][2]
Resolution: You cannot easily reduce the sulfoxide back to the thioether while the Trt group is attached without risking other side reactions. Discard the aliquot and use fresh solvent (tested for peroxides) with a new batch of amino acid.
Q2: During deprotection, my product mass is correct, but the yield is low and I see a peak at 2x Mass. Why?
Diagnosis: You formed a Disulfide Dimer .[1][2] This happens if the "Free Thiol" (Green path in diagram) is exposed to air before you intended to form the bridge, or if your scavenger (EDT/DTT) was exhausted.[2]
Resolution: Perform the cleavage under a Nitrogen blanket.[2][3] If the dimer is already formed and you want the monomer, treat the crude mixture with DTT (Dithiothreitol) or TCEP at pH 7-8 to reduce the disulfide back to the free thiol, then purify immediately.[1]
Q3: Can I use TIS (Triisopropylsilane) instead of EDT?
Answer: Yes, but with caution. TIS is an excellent scavenger for the Trityl cation, but it is not a reducing agent for disulfides.[2] EDT (Ethanedithiol) is superior because it actively maintains the reduced state of the sulfur.[1][2] If you cannot use EDT (due to smell), use DODT (3,6-Dioxa-1,8-octanedithiol) as a less odorous alternative.[1][2]
Q4: Why is the HCl salt form used?
Answer: The HCl salt protonates the free amine, preventing it from acting as a nucleophile or base that could promote racemization or auto-degradation.[1][2] However, HCl salts are hygroscopic.[2] Strict moisture control is required. [1][2]
References
Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on Trityl stability and removal conditions). [1][2]
Albericio, F., et al. (2000).[2][4] Solid-Phase Synthesis: A Practical Guide. CRC Press.[2] (Standard protocols for Cys deprotection cocktails).
Sigma-Aldrich Technical Bulletin. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (Details on Reagent K and scavenger roles).
PubChem Compound Summary. H-Cys(Trt)-OtBu. (Chemical and physical properties of the specific building block).[2][3][5][6][7]
Advanced HPLC Methodologies for H-D-Cys(Trt)-OtBu HCl Purity Assessment
Executive Summary In the high-stakes landscape of peptide therapeutics, H-D-Cys(Trt)-OtBu HCl (D-Cysteine, S-trityl-, tert-butyl ester hydrochloride) serves as a critical chiral building block.[1][2] Its dual protection...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes landscape of peptide therapeutics, H-D-Cys(Trt)-OtBu HCl (D-Cysteine, S-trityl-, tert-butyl ester hydrochloride) serves as a critical chiral building block.[1][2] Its dual protection (Trityl for thiol, tert-Butyl for carboxyl) and free amine make it indispensable for solution-phase synthesis and fragment condensation strategies.[1][2]
However, its structural complexity presents a unique analytical paradox:
Hydrophobicity: The trityl group creates immense retention in Reversed-Phase (RP) systems.[1][2]
Lability: The protecting groups are acid-sensitive, requiring careful mobile phase selection to prevent on-column degradation.[1][2]
Chirality: Ensuring high Enantiomeric Excess (ee) of the D-isomer is non-negotiable to prevent diastereomeric impurities in the final peptide.[1][2]
This guide objectively compares the two primary workflows for assessing the purity of this compound: Direct Chiral HPLC (the modern gold standard) versus Indirect Derivatization (the classical robust alternative), alongside the mandatory RP-HPLC method for chemical purity.
Before assessing chirality, one must establish chemical purity.[1][2] The primary challenge here is the Triphenylmethyl (Trityl) group, which is highly hydrophobic and prone to hydrolysis, generating Triphenylmethanol (Trt-OH) as a major impurity.[1]
Recommended Method: High-Organic Gradient C18
Standard generic gradients often fail because the Trityl-protected compound elutes too late or co-elutes with Trt-OH.[1][2] A steep gradient with high organic hold is required.[1][2]
Parameter
Condition
Rationale
Column
Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
High carbon load provides necessary interaction for hydrophobic Trt group.[1][2][3]
Mobile Phase A
0.1% TFA in Water
Keeps the free amine protonated () for peak symmetry.[2][3]
Mobile Phase B
0.1% TFA in Acetonitrile (ACN)
ACN is preferred over MeOH to prevent transesterification risks.[1][2][3]
Gradient
50% B to 95% B in 15 min; Hold 95% B for 5 min.
Starts high to elute the compound quickly; holds high to flush Trt-OH.[1][2][3]
254 nm specifically targets the Trityl chromophore.[2][3]
Critical Impurity
Triphenylmethanol (Trt-OH)
Elutes after the main peak due to extreme hydrophobicity.[1][2][3]
Scientist's Note: Do not use low pH (<2.0) or high temperature (>40°C) for extended periods.[1][2] The Trt group is acid-labile.[1][2] 0.1% TFA is safe for the run duration, but autosampler stability should be validated.
Part 2: Chiral Purity Comparison
The Core Dilemma: Direct Separation vs. Derivatization
This section compares the two industry standards for determining the D- vs. L-ratio.
Option A: Direct Chiral HPLC (Polysaccharide Columns)
This is the modern preferred method for high-throughput environments.[1][2] It utilizes immobilized polysaccharide stationary phases (Amylose or Cellulose derivatives) to separate enantiomers without prior chemical modification.[1][2]
Mechanism: The bulky Trityl and OtBu groups interact with the chiral "grooves" of the stationary phase via
This classical method involves reacting the free amine of H-D-Cys(Trt)-OtBu with FDAA (Marfey's Reagent) .[1][2] This converts the enantiomers (D/L) into diastereomers, which can then be separated on a standard achiral C18 column.[1][2]
Mechanism: FDAA reacts with the N-terminal amine.[1][2] The resulting diastereomers have different physical properties and retention times on RP-HPLC.
Analysis: Inject onto the C18 RP-HPLC method described in Part 1, but adjust the gradient to 30-70% B over 40 minutes.
Detection: 340 nm (Specific to the dinitrophenyl moiety).[1][2]
Part 4: Visualization & Logic Flow[1][3]
The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on lab resources and precision requirements.
Figure 1: Analytical Decision Tree for H-D-Cys(Trt)-OtBu HCl Purity Assessment.
References
Phenomenex. (2023).[1][2] Chiral Separation of FMOC Protected Amino Acids using Lux Polysaccharide Columns. Retrieved from [Link]
Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2][4][5] Chemical Reviews, 109(6), 2455-2504.[1][2] (Contextual grounding on Trt/OtBu stability).
Bhushan, R., & Brückner, H. (2004).[1][2] "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231-247.[1][2] (Standard protocol for FDAA derivatization).
Product Comparison & Interpretation Manual Part 1: Executive Summary & Structural Logic In the high-stakes field of peptidomimetic drug design, H-D-Cys(Trt)-OtBu·HCl (D-Cysteine, S-trityl-, tert-butyl ester, hydrochlorid...
Author: BenchChem Technical Support Team. Date: February 2026
Product Comparison & Interpretation Manual
Part 1: Executive Summary & Structural Logic
In the high-stakes field of peptidomimetic drug design, H-D-Cys(Trt)-OtBu·HCl (D-Cysteine, S-trityl-, tert-butyl ester, hydrochloride) is a critical building block. Unlike its L-isomer counterpart used in standard solid-phase peptide synthesis (SPPS), the D-isomer is frequently employed to introduce proteolytic resistance or specific conformational constraints into peptide therapeutics.
This guide provides a definitive 1H NMR interpretation framework. We move beyond simple peak listing to a comparative analysis , distinguishing this product from its most common synthetic impurities and structural analogues.
Structural Assignment Map
The following diagram correlates the chemical structure with the NMR signal designations used throughout this guide.
Figure 1: Structural segmentation of H-D-Cys(Trt)-OtBu·HCl for NMR assignment. Labels A-E correspond to the spectral bands discussed below.
Part 2: Experimental Protocol (Self-Validating)
To ensure reproducibility, the choice of solvent is not arbitrary. The hydrochloride salt form requires a polar aprotic solvent capable of disrupting the ionic lattice while preventing rapid proton exchange that would obscure the ammonium signal.
Methodology
Sample Preparation: Weigh 10-15 mg of H-D-Cys(Trt)-OtBu·HCl.
Solvent Selection: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).
Expert Insight: Do not use CDCl3. The HCl salt is poorly soluble in chloroform, and even if dissolved, the ammonium protons (
) typically broaden into the baseline or exchange too rapidly to be used for integration/quantification.
Acquisition:
Frequency: 400 MHz or higher recommended.
Scans: 16-32 scans (sufficient for >95% purity).
Temperature: 298 K (25°C).
Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm .
Part 3: Spectral Interpretation & Comparative Analysis
The Fingerprint Spectrum (DMSO-d6)
The following table details the expected chemical shifts. Note that as a D-isomer, the chemical shifts in an achiral solvent (like DMSO) are identical to the L-isomer. Stereochemical verification requires chiral chromatography (e.g., Chiralpak) or polarimetry, not standard NMR.
Label
Proton Type
Shift (, ppm)
Multiplicity
Integration
Interpretation & QC Check
A
(Ammonium)
8.60 - 8.90
Broad Singlet
3H
Critical for Salt Confirmation. Disappearance indicates free base conversion.
D
Trityl Aromatics
7.20 - 7.45
Multiplet
15H
Overlapping ortho, meta, para protons. Integration must be 5x the -proton.
B
-CH
3.90 - 4.10
Multiplet/Triplet
1H
Deshielded by the ammonium and ester groups.
C
-CH
2.55 - 2.75
Multiplet (dd)
2H
Diastereotopic protons. Often overlaps with DMSO solvent residual (2.50 ppm). Check 2D-HSQC if unclear.
E
OtBu (Methyls)
1.35 - 1.45
Singlet
9H
Sharp, intense singlet. The primary indicator of ester protection.
Comparative Impurity Profiling
This section distinguishes the target product from its most likely contaminants. This "differential diagnosis" approach is vital for troubleshooting synthesis failures.
Origin: Acidic cleavage of the trityl group during storage or workup.
Target Signal: Trityl aromatics at 7.2-7.4 ppm.
Impurity Signal: Triphenylmethanol shows a distinct multiplet pattern slightly shifted, but the "smoking gun" is the hydroxyl proton (if dry DMSO is used) around 5.5 - 6.0 ppm or a shift in the aromatic region integration relative to the OtBu group (Ratio > 15:9).
Scenario B: Hydrolysis of tert-Butyl Ester (Free Acid)
Origin: Acid lability or enzymatic degradation.
Target Signal: OtBu Singlet at 1.40 ppm.
Impurity Signal:Complete loss or significant reduction of the 1.40 ppm singlet. The
-CH will also shift upfield (lower ppm) due to the loss of the electron-withdrawing ester effect, moving closer to 3.5-3.8 ppm.
Scenario C: Free Base (Loss of HCl)
Origin: Improper washing or neutralization.
Target Signal:
broad singlet at 8.7 ppm.
Impurity Signal: Loss of the signal at 8.7 ppm. Appearance of a broad, smaller singlet for
typically much higher field (variable, often 1.5 - 3.0 ppm) or invisible due to exchange.
Part 4: Decision Logic for Quality Control
Use this logic flow to determine batch release status based on the NMR data interpreted above.
Figure 2: QC Decision Tree for H-D-Cys(Trt)-OtBu·HCl batch release.
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455–2504.
Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.
PubChem Database. (n.d.). "Compound Summary: H-Cys(Trt)-OtBu hydrochloride." National Library of Medicine.
Bachem. (2021). "Cysteine Derivatives and Protecting Groups in SPPS." Bachem Technical Guides.
Technical Comparison Guide: Mass Spectrometry Identification of H-D-Cys(Trt)-OtBu HCl
Topic: Mass Spectrometry Identification of H-D-Cys(Trt)-OtBu HCl Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Application Context H-D-C...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Identification of H-D-Cys(Trt)-OtBu HCl
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Application Context
H-D-Cys(Trt)-OtBu HCl (D-Cysteine, S-Trityl, tert-butyl ester, hydrochloride salt) is a specialized orthogonal building block used primarily in Solid Phase Peptide Synthesis (SPPS) and the development of protease-resistant peptidomimetics.
Unlike its L-isomer counterpart, the D-isomer confers resistance to enzymatic degradation, making it a critical component in therapeutic peptide stability. However, its structural similarity to the L-isomer and susceptibility to acid-induced degradation (loss of Trt or OtBu groups) presents unique identification challenges.
This guide provides a definitive protocol for identifying this molecule, distinguishing it from its stereoisomer (L-Cys) and common synthetic impurities using High-Resolution Mass Spectrometry (HRMS) coupled with Chiral Liquid Chromatography (LC).
Material Specifications & Theoretical Mass
Before initiating MS analysis, the theoretical mass values must be established to set accurate acquisition windows.
Chemical Formula (Free Base):
Salt Form: Hydrochloride (
)
Monoisotopic Mass (Neutral): 419.1920 Da
Exact Mass [M+H]⁺: 420.1993 m/z
Key Structural Features:
Trityl (Trt): Acid-labile protecting group on Sulfur.
Tert-butyl (OtBu): Acid-labile ester on C-terminus.[1]
Chirality: D-configuration at the
-carbon.
Table 1: Target Ions for Identification (ESI+)
Species
Formula
Theoretical m/z [M+H]⁺
Description
Target Molecule
420.1993
Protonated parent ion.
Trityl Cation
243.1170
Dominant fragment (Source/CID).
Des-OtBu
364.1366
Loss of isobutene (-56 Da).
Des-Trt
178.0896
Loss of Trityl group.
Sodium Adduct
442.1811
Common in ESI positive mode.
Comparative Analysis: H-D-Cys(Trt)-OtBu vs. Alternatives
In Quality Control (QC), the "alternatives" are often the wrong stereoisomer (L-form) or degraded species . MS alone cannot distinguish enantiomers; therefore, the comparison relies on Chiral LC-MS .
Comparison 1: Stereochemical Purity (D- vs. L-Isomer)
The most critical quality attribute is the enantiomeric excess (ee). The L-isomer is a common impurity arising from starting material contamination or racemization during synthesis.
Method: Chiral LC-MS (CROWNPAK or Chirobiotic Columns).
Detection: MS/MS (MRM) is identical for both; separation relies on Retention Time (
).
Performance:
H-D-Cys(Trt)-OtBu: Elutes at
(e.g., 4.2 min).
H-L-Cys(Trt)-OtBu: Elutes at
(e.g., 5.8 min).
Resolution (
): Must be for quantitation.
Comparison 2: Stability & Impurity Profiling
The Trt and OtBu groups are acid-sensitive. Standard acidic mobile phases (0.1% Formic Acid) can cause in-source fragmentation, mimicking impurities.
Alternative (Impurity) A: Des-Trt (H-D-Cys-OtBu)
Cause: Exposure to light or weak acid.
MS Signature: Peak at m/z 178.09.
Alternative (Impurity) B: Des-OtBu (H-D-Cys(Trt)-OH)
Cause: Ester hydrolysis (moisture).
MS Signature: Peak at m/z 364.14.
Experimental Protocol: LC-MS/MS Identification
Phase 1: Sample Preparation (Crucial)
Solvent: Acetonitrile:Water (50:50) with 0.01% Ammonium Bicarbonate (pH 7.5).
Why? Avoid acidic diluents (like 0.1% TFA) which will prematurely deprotect the Trityl group before injection.
Vial: Amber glass (Trityl derivatives are photosensitive).
Phase 2: LC-MS Conditions
Column: Chiralpak IA or equivalent (Immobilized Amylose).
Mobile Phase: Isocratic Hexane:Ethanol (80:20) + 0.1% DEA (Diethylamine).
Note: Normal phase is often preferred for protected amino acids to preserve chirality, but Reverse Phase (C18) can be used for simple ID if chirality is not the focus.
Ionization: ESI Positive Mode.
Source Temp: 300°C (Do not overheat; OtBu is thermally labile).
Phase 3: MS/MS Fragmentation Pathway (The Fingerprint)
To confirm the structure, you must observe the specific fragmentation pattern. The Trityl group dominates the spectrum.[1]
Figure 1: ESI-MS/MS Fragmentation pathway. The Trityl cation (m/z 243) is the diagnostic "whistleblower" peak for this molecule.
Data Interpretation & Validation Criteria
To certify the identity of H-D-Cys(Trt)-OtBu HCl, the sample must meet all three criteria in the table below. This constitutes a self-validating system.[2]
Table 2: Validation Criteria
Criterion
Metric
Acceptance Threshold
1. Mass Accuracy
ppm (Parent Ion)
ppm (HRMS)
2. Fragment Ratio
Intensity Ratio (243.1 / 420.2)
(Trityl is highly labile)
3. Chloride Counter-ion
Negative Mode Scan (m/z 35/37)
Presence of Cl⁻ isotopes (3:1 ratio)
Visualizing the Identification Workflow
Figure 2: Step-by-step decision tree for the mass spectrometric validation of the target molecule.
References
PubChem. (n.d.).[3] Compound Summary: H-Cys(Trt)-OtBu.HCl.[3][4][5][6] National Library of Medicine. Retrieved from [Link]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Provides mechanistic insight into Trt and OtBu fragmentation and stability). Retrieved from [Link]
Shimadzu Application News. (n.d.). Analysis of D/L Amino Acids by LC/MS/MS. (Reference for chiral separation methodologies of amino acids). Retrieved from [Link]
Guide: Comparative Analysis of H-D-Cys(Trt)-OtBu·HCl vs. Fmoc-D-Cys(Trt)-OH in Peptide Synthesis
Executive Summary This guide analyzes two critical D-cysteine derivatives used in peptide therapeutics and research: H-D-Cys(Trt)-OtBu·HCl and Fmoc-D-Cys(Trt)-OH . While both introduce the D-enantiomer of cysteine—crucia...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide analyzes two critical D-cysteine derivatives used in peptide therapeutics and research: H-D-Cys(Trt)-OtBu·HCl and Fmoc-D-Cys(Trt)-OH . While both introduce the D-enantiomer of cysteine—crucial for enhancing proteolytic stability in peptide drugs—they serve fundamentally different roles in the synthetic pathway.
Fmoc-D-Cys(Trt)-OH is the standard electrophilic building block for Solid Phase Peptide Synthesis (SPPS), utilized for chain elongation from the N-terminus.
H-D-Cys(Trt)-OtBu·HCl acts as a nucleophilic C-terminal cap or intermediate in solution-phase synthesis. Its primary advantage is the elimination of racemization risk at the C-terminal cysteine during fragment coupling.
Chemical Profile & Physical Properties[1]
The selection between these two derivatives is dictated by the synthesis strategy (SPPS vs. Solution Phase) and the position of the cysteine residue within the target molecule.
Feature
Fmoc-D-Cys(Trt)-OH
H-D-Cys(Trt)-OtBu·HCl
Role in Synthesis
Electrophile (Carboxyl component)
Nucleophile (Amine component)
Primary Application
SPPS Chain Elongation
Solution Phase / C-Terminal Capping
N-Terminus
Fmoc (Base labile)
Free Amine (Protonated HCl salt)
C-Terminus
Free Acid (-COOH)
Tert-butyl Ester (-OtBu)
Side Chain
Trityl (Trt)
Trityl (Trt)
Molecular Weight
~585.7 g/mol
~421.6 g/mol (free base) + HCl
Solubility
Soluble in DMF, DCM, EtOAc
Soluble in DMF, MeOH, Water (limited)
Racemization Risk
High (during activation)
Negligible (during coupling)
Deprotection
Fmoc: Piperidine/DMFTrt: TFA/Scavengers
OtBu/Trt: TFA/Scavengers
Mechanistic Analysis & Application Context
A. Fmoc-D-Cys(Trt)-OH: The SPPS Standard
This derivative is designed for the stepwise assembly of peptides on resin.
Mechanism: The free carboxylic acid is activated (using DIC/Oxyma or HATU) to react with the N-terminus of the resin-bound peptide.
Critical Risk (Racemization): Cysteine is uniquely prone to racemization during carboxyl activation due to the high acidity of the
-proton and the electron-withdrawing nature of the sulfur protecting group. When activating Fmoc-D-Cys(Trt)-OH, there is a risk of converting the D-isomer back to the L-isomer (or racemate).
Critical Risk (Beta-Elimination): If Fmoc-D-Cys(Trt)-OH is attached directly to the resin (C-terminal), repeated exposure to piperidine (Fmoc removal) can cause
-elimination, converting Cys into dehydroalanine.
B. H-D-Cys(Trt)-OtBu·HCl: The Solution Phase Specialist
This derivative is fully protected except for the amine.
Mechanism: It serves as the amine component. It attacks an activated amino acid or peptide fragment.
The "Chiral Safety" Advantage: Because the carboxyl group of H-D-Cys(Trt)-OtBu is already protected as an ester, it is never activated during the coupling step. Consequently, the
-proton is not acidified, and racemization of the D-Cys residue is mechanistically impossible during this step. This makes it the superior choice for synthesizing C-terminal D-Cys peptides in solution.
Visualizing the Synthetic Workflows
Workflow 1: SPPS Cycle using Fmoc-D-Cys(Trt)-OH
This diagram illustrates the standard elongation cycle where racemization mitigation is key.
Caption: Standard SPPS cycle. Note the "Activated Ester" step where D-Cys is vulnerable to racemization.
Workflow 2: Convergent Synthesis using H-D-Cys(Trt)-OtBu
This diagram shows the solution-phase coupling where the D-Cys chirality is preserved.
Caption: Solution phase strategy. The D-Cys derivative acts as a nucleophile, bypassing the activation step that causes racemization.
Experimental Protocols
Protocol A: Low-Racemization Coupling of Fmoc-D-Cys(Trt)-OH (SPPS)
Objective: Incorporate D-Cys into a resin-bound peptide while minimizing D->L conversion.
Reagents:
Fmoc-D-Cys(Trt)-OH (3.0 eq)
DIC (Diisopropylcarbodiimide) (3.0 eq)
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)
Solvent: DMF (Dimethylformamide)
Procedure:
Dissolution: Dissolve Fmoc-D-Cys(Trt)-OH and Oxyma Pure in minimal DMF.
Activation: Add DIC to the mixture. Crucial: Allow to pre-activate for only 2–3 minutes. Extended pre-activation increases racemization.
Coupling: Add the activated solution immediately to the resin (preswollen in DMF).
Reaction: Agitate at room temperature for 45–60 minutes.
Wash: Drain and wash resin with DMF (3x) and DCM (3x).
Monitoring: Perform a Kaiser test. If positive, re-couple using HATU/DIEA (note: HATU carries higher racemization risk, use collidine as base to mitigate).
Protocol B: C-Terminal Coupling with H-D-Cys(Trt)-OtBu·HCl (Solution)
Objective: Attach D-Cys to the C-terminus of a peptide fragment in solution.
Reagents:
Carboxyl Component (e.g., Fmoc-AA-OH or Peptide-OH) (1.0 eq)
Neutralization: Dissolve H-D-Cys(Trt)-OtBu·HCl in DCM/DMF. Add 1.0 eq of DIEA to neutralize the HCl salt. Verify pH is neutral (approx. 7). Avoid excess base.
Activation: In a separate vessel, dissolve the Carboxyl Component, EDC, and HOBt. Stir at 0°C for 15 minutes.
Coupling: Add the neutralized H-D-Cys solution to the activated carboxyl component.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
Work-up: Dilute with EtOAc. Wash with 5% citric acid, sat. NaHCO3, and brine. Dry over MgSO4.
Global Deprotection (Final Step): Treat the isolated intermediate with TFA/TIS/H2O (95:2.5:2.5) to remove both the Trt side-chain protection and the OtBu C-terminal protection simultaneously.
Performance Comparison Data
The following data summarizes the racemization levels typically observed using these strategies (based on literature values for Cys coupling).
Method
Derivative Used
Activation Reagents
Observed D-Cys Racemization (%)
SPPS (Standard)
Fmoc-D-Cys(Trt)-OH
HBTU / DIEA
2.0% - 5.0%
SPPS (Optimized)
Fmoc-D-Cys(Trt)-OH
DIC / Oxyma
< 0.8%
Solution Phase
H-D-Cys(Trt)-OtBu
EDC / HOBt
< 0.1% (Undetectable)
Note: The solution phase method using the OtBu ester is superior for optical purity because the chiral center of the D-Cys is not subjected to activation.
References
Siedler, F., et al. (1996).[1] Cysteine racemization in peptide synthesis: a new and easy detection method. Journal of Peptide Science, 2(4), 271-275.[1] [Link]
Han, Y., et al. (1997).[2] Racemization-free synthesis of C-terminal cysteine peptide acids. Journal of Organic Chemistry.[3] [Link]
Comparative Guide: C-Terminal Protection Strategies for Cysteine (OtBu vs. OMe)
Executive Summary: The Cysteine Conundrum In the synthesis of Cysteine-containing peptides—particularly in solution-phase or convergent synthesis strategies—the choice of C-terminal protection is not merely a matter of c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Cysteine Conundrum
In the synthesis of Cysteine-containing peptides—particularly in solution-phase or convergent synthesis strategies—the choice of C-terminal protection is not merely a matter of convenience; it is a determinant of structural integrity.
While Methyl esters (OMe ) are cost-effective and traditional, they present a critical failure mode when applied to Cysteine: Base-mediated
-elimination . The deprotection of methyl esters requires saponification (base hydrolysis), which triggers the rapid conversion of Cysteine into Dehydroalanine (Dha), destroying the amino acid and leading to irreversible by-products.
The tert-Butyl (OtBu) ester offers a superior, orthogonal alternative. Its cleavage is acid-mediated (TFA), bypassing the basic conditions entirely and preserving the chiral and structural integrity of the sensitive Cysteine residue.
This guide provides a mechanistic analysis, experimental protocols, and decision frameworks to validate the superiority of OtBu protection for Cysteine.
Mechanistic Basis: Why Cysteine Fails in Base
To understand the operational risk of the Methyl ester, one must understand the unique reactivity of Cysteine. The sulfur atom on the
-carbon renders the -proton significantly more acidic than in other amino acids.
The
-Elimination Pathway
When a C-terminal Cysteine methyl ester (
) is subjected to basic saponification conditions (e.g., LiOH, NaOH), the base does not only attack the ester carbonyl. It frequently abstracts the -proton.
Proton Abstraction: The base removes the
.
Enolate Formation: The resulting carbanion/enolate is stabilized.
Elimination: The electrons collapse to form a double bond (
), ejecting the sulfur protecting group () as a leaving group.
Result: Formation of Dehydroalanine (Dha) .
Dha is a reactive electrophile that can covalently trap other nucleophiles (such as free thiols), leading to Lanthionine cross-links (irreversible dimerization) and total loss of the desired peptide sequence.
The OtBu Solution
The tert-Butyl ester is acid-labile. It is cleaved via an
-like mechanism or acid-catalyzed hydrolysis using Trifluoroacetic Acid (TFA). Since no base is present, the -proton remains protonated, and the -elimination pathway is kinetically inaccessible.
Visualization: The Pathway to Destruction vs. Preservation
The following diagram illustrates the divergent fates of Cysteine under the two protection strategies.
Figure 1: Mechanistic divergence of Cysteine deprotection. The Methyl ester route (Red) risks
-elimination, while the OtBu route (Green) ensures structural integrity.
Comparative Performance Analysis
The following data summarizes typical performance metrics observed in peptide synthesis laboratories when handling C-terminal Cysteine residues.
Feature
Methyl Ester (OMe)
tert-Butyl Ester (OtBu)
Deprotection Reagent
LiOH, NaOH, or KOH (Base)
TFA, HCl/Dioxane, or Formic Acid (Acid)
Mechanism
Hydrolysis (Saponification)
Acidolysis ()
Risk of Racemization
High (>5% typical)
Negligible (<0.2%)
Risk of -Elimination
High (Formation of Dha)
None (Acid does not promote elimination)
Orthogonality
Not orthogonal to Fmoc removal (base)
Fully orthogonal to Fmoc; Compatible with Z/Boc
Typical Yield (Cys-term)
40–60% (variable due to side rxns)
>90%
Experimental Protocols
Protocol A: Deprotection of Cys-OtBu (Recommended)
This protocol demonstrates the clean removal of the OtBu group without affecting the Cysteine stereochemistry.
Materials:
Substrate:
(or similar protected peptide)
Reagent: Trifluoroacetic acid (TFA)
Solvent: Dichloromethane (DCM)
Scavenger: Triisopropylsilane (TIPS) or 1,2-Ethanedithiol (EDT) (Crucial to prevent tert-butyl cation trapping on the sulfur if Trt is also removed, though OtBu can be selectively removed with milder acid if Trt is not present).
Step-by-Step:
Dissolution: Dissolve 1.0 mmol of the peptide ester in 5 mL of DCM.
Acidolysis: Add 5 mL of TFA (pre-mixed with 2.5% TIPS as a scavenger).
Note: If selective cleavage of OtBu over Trt (trityl) is required, use dilute TFA (e.g., 1-5%) or Formic acid, though selectivity is challenging. Usually, OtBu is removed globally with side-chain protecting groups.
Reaction: Stir at room temperature for 1–2 hours. Monitor by HPLC.
Work-up: Concentrate the solution under reduced pressure (rotary evaporator) to remove TFA.
Precipitation: Add cold diethyl ether to precipitate the peptide. Centrifuge and wash 3x with ether.
Result: The free acid peptide is obtained with Cysteine intact.
Protocol B: Saponification of Cys-OMe (The "Risk" Control)
Provided for comparative baseline purposes only. Use with extreme caution.
Dissolution: Dissolve 1.0 mmol of peptide ester in 10 mL THF/Water.
Basification: Add 1.2 eq of LiOH at 0°C (ice bath is mandatory to reduce elimination rate).
Reaction: Stir at 0°C for 30–60 mins. Strictly limit time.
Quenching: Immediately acidify to pH 3 with 1M HCl.
Analysis: Analyze immediately by LC-MS. Look for mass peak [M-34] (loss of
) indicating Dehydroalanine formation.
Observation: Even at 0°C, racemization of the Cys residue is frequently observed (detectable by chiral HPLC).
Decision Matrix: When to Use Which?
While OtBu is generally superior, understanding the decision logic is vital for complex synthesis planning.
Figure 2: Workflow for selecting C-terminal protection.[2] C-terminal Cysteine in solution phase strictly demands OtBu protection.
References
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Discusses orthogonality and side reactions of Cys).
[Link]
-elimination of cystine and the formation of lanthionine. Journal of Agricultural and Food Chemistry. (Provides kinetic data on the elimination reaction in base).
[Link]
Organic Chemistry Portal. tert-Butyl Esters: Protection and Deprotection.
[Link]
H-D-Cys(Trt)-OtBu HCl vs. Acm Protected Cysteine: Stability & Orthogonality Guide
The following guide provides an in-depth technical comparison between H-D-Cys(Trt)-OtBu HCl and Acm-protected Cysteine , focusing on stability profiles, deprotection mechanisms, and experimental applications in peptide s...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison between H-D-Cys(Trt)-OtBu HCl and Acm-protected Cysteine , focusing on stability profiles, deprotection mechanisms, and experimental applications in peptide synthesis.
Executive Summary
The choice between H-D-Cys(Trt)-OtBu HCl and Acetamidomethyl (Acm) protected cysteine represents a fundamental strategic decision in peptide chemistry: Global Deprotection vs. Orthogonal Modulation .[1][2][3]
H-D-Cys(Trt)-OtBu HCl is a fully acid-labile building block.[1][2][3] It is designed for strategies where the cysteine thiol and the C-terminal carboxyl should be deprotected simultaneously with global cleavage (e.g., using TFA).[2][3] It is ideal for generating free thiols immediately upon resin cleavage or solution-phase deprotection.[3]
Cys(Acm) is an acid-stable, oxidation-labile derivative.[1][2][3] It survives standard acidic cleavage (TFA), allowing the peptide to be isolated with the thiol still protected.[1][2][4] This is the gold standard for regioselective disulfide bond formation , enabling the chemist to form specific bridges post-cleavage without interference from other cysteines.[2]
Chemical Identity: D-Cysteine isomer with a Trityl (Trt) group on the sulfur and a tert-butyl (OtBu) ester on the C-terminus.[1][2][3] Supplied as a Hydrochloride (HCl) salt.[1][2][3]
Primary Utility: Used as a C-terminal building block in solution-phase synthesis or convergent peptide assembly.[1][3]
Mechanism: Both the Trt (thiol) and OtBu (carboxyl) groups are acid-labile.[1][2][3]
Stereochemistry Note: The "D" configuration is critical for biologically active peptides (e.g., somatostatin analogs, specific toxins).[2][3] As an amine component (H-), it resists racemization during coupling, provided the activating conditions are mild.[1][2][3]
B. Acm-Protected Cysteine (e.g., Fmoc-Cys(Acm)-OH) [1][2][3][5]
Chemical Identity: Cysteine with an Acetamidomethyl (Acm) group on the sulfur.[1][2][3]
Primary Utility: Orthogonal protection for site-selective disulfide cyclization.[1][3]
Mechanism: The Acm group is stable to strong acids (TFA, HF) and bases (Piperidine).[1][2][3] It requires electrophilic attack (Iodine, Tl(III), Hg(II)) for removal.[1][2][3]
The diagram below illustrates the divergent workflows. H-D-Cys(Trt)-OtBu follows the "Global Acid" path, while Cys(Acm) follows the "Orthogonal Oxidation" path.[1][2][3]
Figure 1: Comparison of reaction pathways. Note that H-D-Cys(Trt)-OtBu yields a free thiol upon acid treatment, whereas Cys(Acm) requires a separate oxidation step, allowing for controlled cyclization.[1][2][3]
Experimental Protocols
Protocol A: Global Deprotection of H-D-Cys(Trt)-OtBu HCl
Use this when: You want to generate the free thiol and free carboxyl simultaneously (e.g., final cleavage of a linear peptide).[2][3]
Preparation: Dissolve the protected peptide/amino acid in a cleavage cocktail.[1][2]
Note: TIS is a critical scavenger to capture the trityl carbocation.[1][2] Without it, the trityl group may re-attach (alkylation) to the sulfur or tryptophan residues.[1][2]
Reaction: Stir at room temperature for 2–3 hours .
Work-up:
Evaporate TFA under a stream of nitrogen.[1][2][3]
Precipitate the crude peptide in cold diethyl ether.[1][2]
Result: The Trt and OtBu groups are removed. The D-Cys residue is now H-D-Cys-OH (or part of the peptide chain) with a free thiol.[1][2][3]
Protocol B: Selective Removal of Acm (Iodine Cyclization)
Use this when: You have multiple cysteines and want to form a specific disulfide bond after cleaving the peptide from the resin (or removing Trt groups).
Pre-requisite: The peptide has been cleaved from resin/globally deprotected (TFA), but the Acm group remains intact.[1][2][3][4]
Dissolution: Dissolve the Acm-protected peptide in AcOH/H₂O (4:1) or MeOH/H₂O at a concentration of 0.5–1.0 mg/mL (high dilution favors cyclization over polymerization).
Oxidation:
Prepare a 0.1 M solution of Iodine (I₂) in MeOH.[1][2][3]
Add the Iodine solution dropwise to the peptide solution with vigorous stirring.
Endpoint: Continue adding until a persistent yellow/brown color remains (indicating excess iodine).[1][2][3]
Quenching:
Wait 15–30 minutes.
Add 1M Ascorbic Acid (Vitamin C) or Sodium Thiosulfate dropwise until the solution becomes clear (removes excess iodine).[1][2][3]
Result: The Acm groups are removed, and a disulfide bond is formed directly between the two cysteine residues.[2][7]
The primary reason to choose Cys(Acm) over Cys(Trt) is to control the folding of peptides with multiple disulfide bridges (e.g., Conotoxins, Insulin).[1][2][3]
Scenario: A peptide requires two disulfide bonds: Cys1-Cys4 and Cys2-Cys3.[1][3]
Step 1 (Acid): Treat with TFA.[1][2][3][4][5][8][9][10] Cys1 and Cys4 lose Trt and become free thiols.[1][2][3] Cys2 and Cys3 remain Acm-protected.[1][3]
Step 2 (First Fold): Oxidize Cys1-Cys4 using DMSO or Air (pH 8).[1][2][3]
Step 3 (Second Fold): Treat with Iodine.[1][2][3][4][7][9][10] Cys2 and Cys3 lose Acm and form the second bridge.[2]
Conclusion for H-D-Cys(Trt)-OtBu HCl:
This specific molecule cannot be used for the "Acm role" in the strategy above. It is strictly for the "Trt role" or for simple peptides where only one disulfide (or a free thiol) is needed.[1][2][3] Its simultaneous deprotection of C-terminal ester and thiol makes it a "one-step release" building block.[1][3]
References
BenchChem. Fmoc-Cys(Acm)-OH in Solid-Phase Peptide Synthesis. BenchChem Product Guides. Link
Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Technical Library. Link
Postma, T. M., & Albericio, F. (2021).[1][2][3] Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.[1][2][3] Link
Bachem. Cysteine Derivatives and Protecting Groups. Bachem Technical Notes. Link
PubChem. H-Cys(Trt)-OtBu HCl Compound Summary. National Library of Medicine.[1][2][3] Link
Technical Comparison Guide: Chiral Purity Verification of H-D-Cys(Trt)-OtBu·HCl
Executive Summary: The "Silent Killer" in Peptide Synthesis In the synthesis of therapeutic peptides (e.g., somatostatin analogs, disulfide-rich conotoxins), H-D-Cys(Trt)-OtBu[1][2]·HCl is a critical, high-value building...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Silent Killer" in Peptide Synthesis
In the synthesis of therapeutic peptides (e.g., somatostatin analogs, disulfide-rich conotoxins), H-D-Cys(Trt)-OtBu[1][2]·HCl is a critical, high-value building block.[1][2] Its structural complexity—featuring a bulky trityl (Trt) group on the thiol and a tert-butyl (tBu) ester on the carboxyl—presents a unique analytical challenge.[1]
The Problem: Standard analytical methods (C18 RP-HPLC) cannot distinguish between the D-isomer (target) and the L-isomer (impurity). If L-isomer contamination goes undetected, it incorporates into the peptide chain, resulting in diastereomeric impurities that are often inseparable from the final drug product.[1] This leads to batch failure and significant financial loss.[1][2]
The Solution: This guide objectively compares three purity verification methods. Based on experimental robustness and kinetic data, Direct Normal Phase Chiral HPLC using immobilized polysaccharide columns is the superior methodology, offering the only self-validating, non-destructive workflow for this specific protected amino acid.
Comparative Analysis of Methodologies
We evaluated three industry-standard approaches for determining the enantiomeric excess (%ee) of H-D-Cys(Trt)-OtBu[1][2]·HCl.
Summary of Performance
Feature
Method A: Direct Chiral HPLC (Recommended)
Method B: Derivatization (Marfey's/GITC)
Method C: Polarimetry (Optical Rotation)
Principle
Direct interaction with Chiral Stationary Phase (CSP).[1][2]
Chemical reaction to form diastereomers, then C18 HPLC.
Method A: Direct Normal Phase Chiral HPLC (The Gold Standard)
Mechanism: Utilizes the "Three-Point Interaction" model.[1][2] The bulky Trt and tBu groups of the analyte interact via hydrophobic pockets in the polysaccharide CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), while the free amine (neutralized in situ) forms hydrogen bonds with the carbamate linkage of the selector.
Why it wins: It analyzes the intact molecule.[1] There is no chemical modification required, eliminating the variable of sample-prep-induced racemization.[1][2] The bulky protecting groups, which hinder other methods, actually enhance separation here by providing distinct "handles" for the chiral selector.
The Flaw: Marfey's reagent reacts with the N-terminal amine.[1] While H-D-Cys(Trt)-OtBu has a free amine, the massive steric bulk of the neighboring Trt and OtBu groups creates significant kinetic hindrance.[1] This leads to incomplete derivatization and potential kinetic resolution (one enantiomer reacting faster than the other), skewing the results. Furthermore, the high hydrophobicity makes the resulting derivative difficult to solubilize in standard RP-HPLC mobile phases.[1]
The Flaw: Specific rotation is a bulk property.[1] It is heavily influenced by solvent, concentration, and temperature. A sample with 98% ee and a sample with 99.5% ee often yield indistinguishable rotation values within experimental error. It is acceptable for identity testing but useless for quantitative purity specifications.[1][2]
Experimental Protocol: Direct Chiral HPLC
The following protocol is validated for robustness. It utilizes an Immobilized polysaccharide column (Chiralpak IA) to allow for the use of chlorinated solvents if solubility is an issue, though standard alcohols usually suffice.
Materials & Equipment[1][2][4][5]
Column: Daicel CHIRALPAK® IA (or AD-H), 5 µm, 4.6 x 250 mm.[1][2]
Note: CHIRALPAK IA is preferred over AD-H because the selector is immobilized, preventing column stripping if the sample is dissolved in DCM.[1]
Reference Standards: Pure H-D-Cys(Trt)-OtBu·HCl and H-L-Cys(Trt)-OtBu[1][2]·HCl (for establishing the separation window).[1][2]
Critical Mechanism: The Role of Diethylamine (DEA)
The analyte is a Hydrochloride salt (·HCl).
Without DEA: The protonated amine (
) cannot effectively hydrogen bond with the carbonyl/NH sites on the chiral stationary phase.[1][2] This results in broad, tailing peaks and poor resolution.
With DEA: The DEA acts as a base scavenger, neutralizing the HCl in situ:
The free amine () then binds sharply to the CSP.[1][2]
Step-by-Step Workflow
System Equilibration: Flush column with Mobile Phase at 1.0 mL/min for 30 mins. Monitor baseline stability at 254 nm (Trityl absorption).
Racemic Marker Prep: Mix equal amounts of D- and L-isomer standards. Dissolve in Ethanol (or Mobile Phase) to ~1 mg/mL.[1][2]
Sample Prep: Dissolve 5 mg of the H-D-Cys(Trt)-OtBu·HCl sample in 5 mL of Ethanol (or 10% IPA in Hexane).
Tip: If the solution is cloudy, add a few drops of Dichloromethane (DCM) to aid solubility (Only safe on Immobilized IA/IB/IC columns).
Injection: Inject 10 µL of the Racemic Marker to establish retention times (
) and resolution ().
Expectation:
(Baseline separation).
Analysis: Inject the test sample.
Analytical Visualization (DOT Diagram)[1][2]
Figure 1: Analytical workflow and chiral recognition mechanism. The in-situ neutralization by DEA is the critical step enabling the "3-Point Interaction" required for separation.
Data Interpretation
Calculate the Enantiomeric Excess (%ee) using the area under the curve (AUC) from the chromatogram.
Ensure DEA is fresh and fully mixed in mobile phase.[1][2]
References
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Standard operating procedures for immobilized polysaccharide columns).
Beesley, T. E., & Scott, R. P. (1998).[2] Chiral Chromatography.[1][2][5][6][7][8][9][10] John Wiley & Sons.[1][2] (Foundational text on chiral recognition mechanisms).
Subramanian, G. (Ed.).[1][2][11] (2008).[1][2] Chiral Separation Techniques: A Practical Approach.[1][2][9] Wiley-VCH.[1][2] (Protocols for amino acid derivatives).
Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2][12] Chemical Reviews, 109(6), 2455-2504.[1][2] (Review of protecting group stability and racemization risks).
A Senior Application Scientist's Guide to Benchmarking H-D-Cys(trt)-OtBu HCl Coupling Efficiency in Peptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the efficient incorporation of sterically hindered and racemization-prone amino acids is a critical juncture in the successful synthesis of comp...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the efficient incorporation of sterically hindered and racemization-prone amino acids is a critical juncture in the successful synthesis of complex peptides. Among these challenging building blocks, H-D-Cys(trt)-OtBu HCl, with its bulky trityl (Trt) and tert-butyl (OtBu) protecting groups, presents a significant hurdle. This guide provides an in-depth comparison of common coupling strategies for this derivative, supported by experimental data and mechanistic insights, to empower you to make informed decisions for your solid-phase peptide synthesis (SPPS) protocols.
The Challenge: Steric Hindrance and Racemization Propensity
The primary obstacles in the efficient coupling of H-D-Cys(trt)-OtBu HCl are twofold:
Steric Hindrance: The voluminous nature of the trityl group on the sulfhydryl side chain, compounded by the tert-butyl ester, physically obstructs the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain. This can lead to sluggish reaction kinetics and incomplete couplings.
Racemization: Cysteine derivatives are notoriously susceptible to base-catalyzed racemization through the abstraction of the α-proton.[1] The presence of bulky protecting groups can exacerbate this issue, and the choice of coupling reagent and reaction conditions plays a pivotal role in maintaining the stereochemical integrity of the final peptide.[2][3]
This guide will benchmark the performance of three major classes of coupling reagents—carbodiimides, uronium/aminium salts, and phosphonium salts—in the context of these challenges.
Comparative Analysis of Coupling Reagent Performance
The selection of a coupling reagent is a critical parameter that directly influences the yield, purity, and stereochemical integrity of the final peptide product. Below is a comparative analysis of different coupling strategies for H-D-Cys(trt)-OtBu HCl, with a focus on coupling efficiency and racemization control.
Carbodiimide-Based Reagents: The Gold Standard for Racemization Control
Diisopropylcarbodiimide (DIC) in conjunction with a nucleophilic additive is a widely recommended method for coupling cysteine derivatives due to its ability to minimize racemization.[1] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but more stable active ester by the additive, thereby reducing the window for racemization.
Coupling Reagent/Additive
Racemization (D/L %)
Coupling Efficiency
Key Considerations
DIC/OxymaPure
0.1%
High
OxymaPure is a non-explosive and highly effective alternative to HOBt, often resulting in higher yields and purity.[4]
DIC/HOAt
0.1%
High
HOAt provides anchimeric assistance, accelerating the coupling reaction.[5]
DIC/HOBt
0.2%
Good
A classic combination, though HOBt has safety concerns (explosive potential).
Expert Insight: For the coupling of H-D-Cys(trt)-OtBu HCl, the DIC/OxymaPure combination stands out as the superior choice. It offers an exceptional balance of high coupling efficiency and remarkably low racemization, coupled with a better safety profile than HOBt-based reagents.[4][6] While DIC/HOAt also provides excellent racemization control, the higher cost and potential for side reactions with certain amino acids make OxymaPure a more versatile and cost-effective option for routine synthesis.
Uronium/Aminium Salts: High Reactivity at a Cost
Uronium and aminium salts, such as HBTU, HATU, and HCTU, are prized for their high reactivity and rapid coupling times.[7] However, their use with racemization-prone amino acids like cysteine derivatives requires careful consideration. These reagents require a tertiary amine base (e.g., DIPEA) for activation, which can significantly increase the risk of epimerization.[1]
Coupling Reagent
Racemization (D/L %)
Coupling Efficiency
Key Considerations
HATU
High (can be >5%)
Very High
Generally more reactive than HBTU, but also poses a higher risk of racemization.[2]
HBTU
High (can be >5%)
High
A workhorse reagent, but prone to causing racemization of cysteine.[8][9]
HCTU
Moderate to High
High
Reported to have a lower allergenic potential than other uronium salts.
COMU
Lower than HBTU/HATU
Very High
An Oxyma-based uronium salt with a better safety profile and often reduced racemization compared to benzotriazole-based reagents.[6]
Expert Insight: While the rapid kinetics of uronium/aminium salts are advantageous for many standard amino acids, they should be used with caution for H-D-Cys(trt)-OtBu HCl. The significant risk of racemization, particularly with pre-activation protocols, often outweighs the benefit of faster reaction times.[3] If a uronium salt is necessary due to extreme steric hindrance, COMU is the preferred option due to its Oxyma-based structure, which generally leads to lower epimerization levels.[6] To mitigate racemization, it is crucial to avoid pre-activation and consider the use of a weaker base like collidine in place of DIPEA.[1]
Phosphonium Salts: A Balance of Reactivity and Safety
Phosphonium salts, such as PyBOP and PyAOP, represent another class of highly efficient coupling reagents.[10] A key advantage of phosphonium salts over their uronium counterparts is that they do not participate in guanidinylation, a common side reaction with excess uronium reagents that caps the growing peptide chain.
Coupling Reagent
Racemization (D/L %)
Coupling Efficiency
Key Considerations
PyBOP
High (can be >5%)
High
A reliable reagent, but like uronium salts, can induce significant racemization of cysteine in the presence of a strong base.
PyAOP
High
Very High
The HOAt analogue of PyBOP, offering higher reactivity but with similar racemization risks.[10]
Expert Insight: Similar to uronium salts, phosphonium reagents should be approached with caution for the coupling of H-D-Cys(trt)-OtBu HCl due to the high risk of racemization under standard basic conditions.[3] While they avoid the issue of guanidinylation, the primary concern of maintaining stereochemical integrity remains.
Experimental Protocols
Below are detailed, step-by-step methodologies for the recommended coupling protocol for H-D-Cys(trt)-OtBu HCl, as well as a protocol for a higher-risk, higher-reactivity alternative.
The observed differences in performance, particularly concerning racemization, are rooted in the reaction mechanisms of the different coupling reagents.
Caption: Simplified Mechanistic Pathways for Different Coupling Reagent Classes.
In the carbodiimide pathway, the formation of the relatively stable Oxyma active ester minimizes the concentration of the highly reactive O-acylisourea and reduces the time the activated amino acid is exposed to conditions that could cause racemization. Conversely, the uronium/phosphonium pathway relies on a base to generate the carboxylate anion, which then forms the active ester. The presence of the base, especially a strong one like DIPEA, creates a more favorable environment for the undesired enolization and subsequent racemization of the cysteine derivative.
[11]
Conclusion and Recommendations
The successful incorporation of the sterically demanding and racemization-prone H-D-Cys(trt)-OtBu HCl into a peptide sequence is a balancing act between achieving high coupling efficiency and preserving stereochemical purity.
For routine synthesis and to ensure the highest stereochemical integrity, the DIC/OxymaPure coupling method is strongly recommended. The experimental evidence points to its superiority in minimizing racemization while maintaining high coupling yields.
Uronium/aminium and phosphonium salt-based reagents should be reserved for cases where carbodiimide-mediated coupling proves insufficient. If their use is unavoidable, protocols should be optimized to minimize racemization by avoiding pre-activation, using a weaker base, and ensuring immediate and thorough washing upon reaction completion.
Microwave-assisted SPPS can be a valuable tool to accelerate the coupling of sterically hindered amino acids. [12]However, the elevated temperatures can also increase the rate of racemization, necessitating careful optimization of reaction times and temperatures.
By understanding the interplay between steric hindrance, racemization, and the mechanism of action of different coupling reagents, researchers can develop robust and reliable protocols for the synthesis of complex peptides containing H-D-Cys(trt)-OtBu HCl, ultimately accelerating the pace of drug discovery and development.
References
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Rainier, J. D., et al. (2011). Electronic and Steric Effects on the Rate of the Traceless Staudinger Ligation. National Institutes of Health. [Link]
ResearchGate. (n.d.). Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. [Link]
Góngora-Benítez, M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783. [Link]
ResearchGate. (2018). Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: The truth behind the yield. [Link]
ResearchGate. (n.d.). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. [Link]
Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]
Subirós-Funosas, R., et al. (2013). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 18(9), 10749-10764. [Link]
Biotage. (2024). Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin?[Link]
Hibino, H., & Nishiuchi, Y. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(6), 336-343. [Link]
Stanfield, S. J., & Riley, P. W. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9686-9742. [Link]
Manne, S. R., et al. (2020). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvent. Green Chemistry, 22(19), 6499-6507. [Link]
A Comprehensive Guide to the Safe Disposal of H-D-Cys(trt)-OtBu HCl for Laboratory Professionals
In the dynamic environment of research and drug development, the responsible handling and disposal of chemical reagents are paramount to ensuring the safety of laboratory personnel and the preservation of our environment...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic environment of research and drug development, the responsible handling and disposal of chemical reagents are paramount to ensuring the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of H-D-Cys(trt)-OtBu HCl (tert-butyl (2R)-2-amino-3-(tritylsulfanyl)propanoate hydrochloride), a frequently utilized protected amino acid in peptide synthesis.[1][2] This document is intended to be a critical resource for researchers, scientists, and all professionals involved in the laboratory use of this compound.
Understanding the Reagent: Chemical Profile and Associated Hazards
H-D-Cys(trt)-OtBu HCl is an essential building block in the field of peptide chemistry, where the trityl (Trt) and tert-butyl (OtBu) groups serve as protecting elements for the thiol and carboxyl functionalities, respectively.[1][2] While specific, comprehensive toxicity data for this compound is limited, it is imperative to treat it with the caution afforded to all laboratory chemicals. The primary hazards are associated with inhalation of its dust form, as well as skin and eye contact.[3]
A Safety Data Sheet (SDS) for a similar compound, S-Trityl-L-cysteine, classifies it as "Harmful if swallowed".[4] General safety precautions for similar chemicals include avoiding dust formation and contact with skin and eyes, and ensuring adequate ventilation.[3]
Table 1: Hazard Identification and Recommended Personal Protective Equipment (PPE)
Do not eat, drink, or smoke when handling this product.[4]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of H-D-Cys(trt)-OtBu HCl is a systematic process designed to mitigate risks and ensure regulatory compliance. This workflow provides a clear path from the point of waste generation to its final, safe disposal.
Experimental Protocol: Detailed Disposal Steps
1. Waste Identification and Segregation:
Unused Product: If the H-D-Cys(trt)-OtBu HCl is in its original, unopened container and is no longer needed, consider offering it to other research groups through a chemical exchange program. If it is to be disposed of, it must be treated as hazardous chemical waste.
Contaminated Materials: This is a broad category that includes any item that has come into contact with the chemical. This includes, but is not limited to:
Empty product containers.
Used Personal Protective Equipment (PPE) such as gloves and disposable lab coats.
Weighing boats, contaminated spatulas, and other disposable lab supplies.
Materials used for cleaning up spills of H-D-Cys(trt)-OtBu HCl.
Crucial Segregation: It is vital to segregate H-D-Cys(trt)-OtBu HCl waste from other waste streams.[6][7] Do not mix it with solvents, aqueous solutions, or other solid chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
2. Selection of an Appropriate Waste Container:
For solid H-D-Cys(trt)-OtBu HCl and other contaminated solid waste, use a durable, sealable, and chemically resistant container. A high-density polyethylene (HDPE) container with a secure screw-top lid is an excellent choice.[8]
For empty product containers, they must either be triple-rinsed with a suitable solvent (with the rinsate collected as hazardous waste) before being disposed of as non-hazardous glass or plastic, or the unrinsed container must be disposed of as hazardous waste.[9]
3. Proper Labeling of Waste Containers:
All hazardous waste containers must be clearly labeled in accordance with OSHA's Hazard Communication Standard.[10][11][12] The label should include:
The words "Hazardous Waste."
The full chemical name: "H-D-Cys(trt)-OtBu HCl" or "tert-butyl (2R)-2-amino-3-(tritylsulfanyl)propanoate hydrochloride."
A clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
The date on which the waste was first added to the container.[6]
The name and contact information for the responsible laboratory or Principal Investigator.
4. Collection of Waste at the Point of Generation:
Waste should be placed in its designated, labeled container immediately after it is generated. This practice minimizes the potential for spills, exposure, and cross-contamination.
Keep the waste container securely closed when not in active use.[8][9]
5. Storage in a Designated, Safe Location:
Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory.[8]
The SAA should provide secondary containment, such as a chemical-resistant tray or bin, to control any potential leaks.
The storage area should be located away from incompatible materials, sources of heat, and high-traffic areas.
6. Arrangement for Professional Disposal:
When the waste container is full, or after a designated accumulation time as per your institution's policy (often not to exceed 90 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[13]
Under no circumstances should H-D-Cys(trt)-OtBu HCl or materials contaminated with it be disposed of in the regular trash or down the drain.[6][9][14]
Scientific Rationale for Disposal Procedures
Segregating this solid waste from other chemical waste streams is crucial to prevent unintended and potentially hazardous reactions.[7] For instance, mixing with strong oxidizing agents could lead to an exothermic reaction, while mixing with incompatible solvents could create a more hazardous mixture.
Fostering a Culture of Safety
The proper disposal of H-D-Cys(trt)-OtBu HCl is a fundamental aspect of responsible laboratory practice. By adhering to these guidelines, researchers and scientists not only ensure compliance with federal and local regulations but also actively contribute to a safer working environment for themselves and their colleagues. It is essential to always consult your institution's specific Environmental Health and Safety guidelines, as they may have additional requirements.
References
TCI Chemicals.
Echemi. H-TYR(TBU)
Carl ROTH.
MIT.
TCI Chemicals.
Environmental Health and Safety, University of Tennessee, Knoxville. How to Dispose of Chemical Waste.
ChemSupply Australia. Safety Data Sheet HYDROCHLORIC ACID 0.1 - <10.0%.